Bromperidol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNONIVDFXQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022690 | |
| Record name | Bromperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-90-6 | |
| Record name | Bromperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromperidol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bromperidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Bromperidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromperidol, a typical antipsychotic of the butyrophenone class, exerts its therapeutic effects primarily through potent antagonism of the dopamine D2 receptor. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action, including its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative binding affinities for a range of neurotransmitter receptors are presented, alongside detailed descriptions of key experimental protocols. Visualizations of the primary signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's pharmacodynamics.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism of action of this compound is its high-affinity antagonism of the dopamine D2 receptor in the central nervous system.[1] Overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By blocking D2 receptors, this compound effectively reduces dopaminergic neurotransmission, thereby alleviating these psychotic symptoms.[1] The clinical antipsychotic potency of typical antipsychotics like this compound correlates closely with their affinity for the D2 receptor.
Receptor Binding Profile
This compound's pharmacological profile is characterized by a high affinity for the dopamine D2 receptor. However, it also interacts with a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile. The binding affinities of this compound for key receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue Source |
| Dopamine Receptors | |||
| D2 | 0.7 - 2.1 | [3H]-Spiperone | Rat Striatum |
| Serotonin Receptors | |||
| 5-HT2A | 3.7 - 10 | [3H]-Ketanserin | Rat Cortex |
| Adrenergic Receptors | |||
| α1 | 26 | [3H]-WB4101 | Rat Brain |
| Histamine Receptors | |||
| H1 | 100 | [3H]-Mepyramine | Guinea Pig Brain |
| Sigma Receptors | |||
| σ1 | 2.9 - 4.6 | [3H]-(+)-Pentazocine | Guinea Pig Brain |
| σ2 | 63.1 | [3H]-DTG | Guinea Pig Brain |
This table represents a compilation of data from multiple sources and assays; slight variations in Ki values may be observed across different studies due to differing experimental conditions.
Downstream Signaling Pathways
The antagonism of various receptors by this compound initiates distinct intracellular signaling cascades. The most critical of these are the pathways coupled to the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Cascade
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[2][3] Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][2][4] Antagonism of the D2 receptor by this compound blocks this inhibitory effect, leading to a subsequent increase in cAMP levels.[1] This modulation of the cAMP pathway is a cornerstone of this compound's antipsychotic action.
Serotonin 5-HT2A Receptor Signaling Cascade
This compound also exhibits significant antagonism at serotonin 5-HT2A receptors.[5] These receptors are coupled to the Gq/11 family of G-proteins.[6] Activation of 5-HT2A receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, this compound inhibits this signaling pathway. The blockade of 5-HT2A receptors is thought to contribute to the mitigation of some of the negative symptoms of schizophrenia and may also reduce the incidence of extrapyramidal side effects associated with potent D2 antagonism.
Sigma Receptor Interaction
This compound demonstrates high affinity for both sigma-1 and sigma-2 receptors.[9][10] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling through the IP3 receptor.[11] The precise downstream consequences of this compound's interaction with sigma receptors and its contribution to its overall therapeutic and side-effect profile are still under investigation, but it may play a role in modulating glutamatergic and other neurotransmitter systems.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key types of assays.
Radioligand Displacement Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of a test compound (this compound) for the D2 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal membranes or cells stably expressing the human D2 receptor.
-
Radioligand: [3H]-Spiperone, a potent D2 antagonist.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of the non-labeled antagonist is added.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)
This cell-based functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a 5-HT2A receptor agonist.
Objective: To determine the functional antagonist potency of this compound at the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
5-HT2A Agonist: Serotonin or a selective 5-HT2A agonist.
-
Test Compound: this compound, serially diluted.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Culture and Plating: Culture the 5-HT2A expressing cells and seed them into a 96-well microplate.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye, which will be taken up by the cells.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject the 5-HT2A agonist into the wells to stimulate the receptors. The instrument will simultaneously monitor the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each well. Plot the response as a percentage of the maximal agonist response against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
Conclusion
The mechanism of action of this compound is centered on its potent antagonism of the dopamine D2 receptor, which is the primary driver of its antipsychotic efficacy. Its broader receptor binding profile, including interactions with serotonin 5-HT2A, adrenergic, histaminic, and sigma receptors, contributes to a complex pharmacological profile that influences both its therapeutic spectrum and its potential for adverse effects. A thorough understanding of these molecular interactions and their downstream signaling consequences, as elucidated by the experimental methodologies detailed herein, is essential for the continued development of novel and improved antipsychotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, this compound, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin 5-HT2 receptor-phospholipase C system inhibits the induction of long-term potentiation in the rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Purification of Bromperidol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bromperidol, a butyrophenone antipsychotic. The information compiled herein is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences. This document details a probable synthetic pathway, purification methodologies, and relevant physicochemical data to support research and development activities.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process, commencing with the formation of a key piperidine intermediate, which is subsequently alkylated to yield the final active pharmaceutical ingredient (API).
Overall Reaction Scheme:
Step 1: Synthesis of 4-(4-bromophenyl)-4-hydroxypiperidine (Intermediate 1)
A plausible method for the synthesis of this key intermediate involves a Grignard reaction between 4-bromophenylmagnesium bromide and 1-benzyl-4-piperidone, followed by debenzylation.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) to form 4-bromophenylmagnesium bromide.
-
Grignard Reaction: A solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Debenzylation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, 1-benzyl-4-(4-bromophenyl)-4-hydroxypiperidine, is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) in a suitable solvent like ethanol to remove the benzyl protecting group, affording 4-(4-bromophenyl)-4-hydroxypiperidine.
Step 2: Synthesis of this compound
The final step in the synthesis is the N-alkylation of the piperidine intermediate with a suitable butyrophenone derivative.
Experimental Protocol:
-
Alkylation Reaction: A mixture of 4-(4-bromophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)butan-1-one, a base (e.g., potassium carbonate or sodium bicarbonate), and a catalytic amount of potassium iodide is refluxed in a suitable solvent such as methyl isobutyl ketone (MIBK) or acetonitrile. The reaction progress is monitored by TLC or HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield crude this compound.
Alternatively, a modified Sandmeyer reaction on an aminoperidol precursor (4-[4-(aminophenyl)-4-hydroxy-piperidinyl]-1-(4-fluorophenyl)-1-butanone) can be employed to introduce the bromo group at a late stage in the synthesis.[1]
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical-grade specifications. A combination of crystallization and chromatographic techniques is typically employed.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system for the recrystallization of this compound should be identified. An ideal solvent will dissolve this compound sparingly at room temperature but will have high solubility at elevated temperatures. Potential solvents to screen include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with anti-solvents like hexanes or water.
-
Procedure: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal and any insoluble impurities. The hot, clear filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating closely related impurities, preparative HPLC is a powerful technique.
Experimental Protocol:
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used for the purification of butyrophenone derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be adjusted to optimize the separation.
-
Procedure: The crude this compound is dissolved in a suitable solvent and injected onto the preparative HPLC column. The separation is monitored using a UV detector. Fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure to yield the purified product. An analytical HPLC method for the simultaneous determination of haloperidol and this compound has been reported, which could be adapted for preparative purposes. This method utilizes a C18 column with a mobile phase of phosphate buffer, perchloric acid, and acetonitrile.
Data Presentation
The following tables summarize key quantitative data for this compound and its primary intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃BrFNO₂ | |
| Molecular Weight | 420.32 g/mol | |
| Melting Point | 155-158 °C | |
| Appearance | White to off-white crystalline powder |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (MS) | [M+H]⁺ = 420.0969 |
| ¹H NMR | Data not available in the search results |
| ¹³C NMR | Data not available in the search results |
| FTIR | Data not available in the search results |
Table 3: Physicochemical Properties of 4-(4-bromophenyl)-4-hydroxypiperidine (Intermediate 1)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO | |
| Molecular Weight | 256.14 g/mol | |
| Melting Point | Data not available in the search results | |
| Appearance | Data not available in the search results |
Mandatory Visualizations
Synthesis Pathway of this compound
References
Bromperidol's High-Affinity Binding to Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between the antipsychotic agent bromperidol and its primary pharmacological target, the dopamine D2 receptor. A comprehensive understanding of this binding affinity is crucial for research into schizophrenia and other psychotic disorders, as well as for the development of novel therapeutics. This document provides a consolidation of quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.
Core Data Presentation: this compound's D2 Receptor Binding Affinity
This compound exhibits a high affinity for the dopamine D2 receptor, a key characteristic underlying its antipsychotic efficacy. The following table summarizes the quantitative measures of this interaction from available literature.
| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |
| Kd | 2.04 | Not Specified | Not Specified | [1] |
Kd (Dissociation Constant): Represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The determination of this compound's binding affinity for the dopamine D2 receptor predominantly relies on in vitro radioligand binding assays. A common and well-established method is the competition binding assay using a radiolabeled antagonist, such as [³H]-spiperone.
Protocol: In Vitro Competition Radioligand Binding Assay for this compound at the D2 Receptor
This protocol outlines a typical procedure for determining the binding affinity of this compound for the dopamine D2L receptor expressed in a cellular system.
1. Materials:
- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.[2]
- Radioligand: [³H]-spiperone (specific activity ~70-90 Ci/mmol).
- Competitor: this compound hydrochloride.
- Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., 10 µM spiperone or haloperidol).[2]
- Incubation Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing physiological concentrations of ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter: For quantifying radioactivity.
2. Procedure:
- Assay Setup: The assay is typically performed in 96-well plates.
- Incubation Mixture: Each well contains a final volume of 250 µL, consisting of:
- Cell membranes (typically 10-20 µg of protein per well).
- A fixed concentration of [³H]-spiperone (e.g., 0.5 nM).[2]
- Varying concentrations of this compound (e.g., ranging from 10⁻¹¹ M to 10⁻⁵ M) to generate a competition curve.
- For determining non-specific binding, a separate set of wells includes the cell membranes, [³H]-spiperone, and a high concentration of an unlabeled antagonist (e.g., 10 µM spiperone).[2]
- Incubation: The plates are incubated for a specified time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[2]
- Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of this compound.
- The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-spiperone) is determined by non-linear regression analysis of the competition curve.
- The Ki (inhibition constant) for this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[2]
Mandatory Visualizations
Signaling Pathway of Dopamine D2 Receptor Antagonism by this compound
The primary mechanism of action of this compound involves the blockade of dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular second messenger cyclic AMP (cAMP). By antagonizing the D2 receptor, this compound prevents this dopamine-induced inhibition, thereby influencing downstream signaling cascades.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D2 receptor.
Logical Relationship: Competitive Binding at the D2 Receptor
This diagram illustrates the principle of competitive binding, where both the radiolabeled ligand and the unlabeled test compound (this compound) compete for the same binding site on the dopamine D2 receptor.
References
An In-Depth Technical Guide to the Pharmacokinetics of Bromperidol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromperidol, a butyrophenone derivative, is a typical antipsychotic agent with potent dopamine D2 receptor antagonist activity. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its safety and efficacy in humans and for guiding drug development programs. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key laboratory animal species, including rats and dogs.
I. Pharmacokinetic Parameters
Table 1: Summary of this compound Pharmacokinetic Data in Animal Models
| Species | Route of Administration | Dose | T½ (Elimination Half-Life) | Key Findings | Reference(s) |
| Laboratory Animals (General) | Oral | Not Specified | ~ 24 hours | Well absorbed after oral administration. | [1] |
| Rat (Wistar) | Oral (14C-labeled) | Not Specified | Not Specified | 23-29% of the dose excreted in urine and 38-45% in feces over 7 days. | [2] |
| Dog | Oral (14C-labeled) | Not Specified | Not Specified | 39-74% of the dose excreted in urine and 26-43% in feces over 7 days. | [2] |
II. Metabolism and Excretion
This compound undergoes extensive metabolism in both rats and dogs. The primary metabolic pathway identified is oxidative N-dealkylation, which involves the cleavage of the molecule.[2]
Metabolic Pathway
The metabolic fate of this compound differs between animal models and humans. In rats and dogs, the majority of the urinary radioactivity originates from metabolites formed through the cleavage of the this compound molecule via oxidative N-dealkylation.[2] In contrast, in humans, the major urinary metabolite is the O-glucuronide conjugate of the intact drug.[2]
Metabolic Pathway of this compound in Rats and Dogs.
III. Experimental Protocols
This section outlines a general methodology for the analysis of this compound in animal plasma, based on established techniques for similar compounds.
A. Animal Dosing and Sample Collection
-
Animal Models: Male/Female Wistar rats and Beagle dogs are commonly used.
-
Drug Administration:
-
Oral (PO): this compound can be administered as a solution or suspension via oral gavage.
-
Intravenous (IV): A sterile solution of this compound can be administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
B. Bioanalytical Method: LC-MS/MS for this compound Quantification
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the quantification of this compound in plasma samples.
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method involves the addition of a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Liquid-Liquid Extraction (LLE): This technique can also be employed for sample clean-up and concentration.
-
Solid-Phase Extraction (SPE): SPE provides a more rigorous clean-up and can be automated for high-throughput analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
General Workflow for LC-MS/MS Analysis of this compound.
IV. Signaling Pathway
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system. The binding of this compound to these G protein-coupled receptors (GPCRs) modulates downstream signaling cascades.
Simplified Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
V. Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by good oral absorption, extensive metabolism primarily through oxidative N-dealkylation, and a relatively long elimination half-life. Species differences in metabolism are notable, with glucuronidation being a more significant pathway in humans compared to rats and dogs. Further studies are warranted to fully elucidate the quantitative pharmacokinetic parameters and to identify all major metabolites in different preclinical species. This information is essential for the accurate interpretation of toxicology and pharmacology data and for the successful clinical development of this compound and related compounds.
References
Bromperidol: A Technical Guide to Its Pharmacodynamics and Therapeutic Applications
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Bromperidol is a first-generation, typical antipsychotic belonging to the butyrophenone class, structurally similar to haloperidol.[1] It is primarily utilized in the management of schizophrenia and other psychotic disorders.[2] Its therapeutic efficacy is intrinsically linked to its potent antagonism of dopamine D2 receptors within the central nervous system. This guide provides a comprehensive technical overview of the pharmacodynamics, therapeutic effects, and key experimental methodologies associated with this compound, tailored for professionals in neuroscience research and pharmaceutical development.
Pharmacodynamics
The pharmacodynamic profile of this compound is defined by its interaction with various neurotransmitter receptors, with its primary antipsychotic action mediated through the dopaminergic system.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism of action for this compound is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[3] According to the dopamine hypothesis of schizophrenia, the positive symptoms of the disorder, such as hallucinations and delusions, are linked to hyperactivity of this pathway.[3] By acting as a potent antagonist at postsynaptic D2 receptors, this compound inhibits dopaminergic neurotransmission, thereby reducing these positive symptoms.[3]
D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein. Their activation typically inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and reduced activity of Protein Kinase A (PKA).[4] this compound's antagonism of the D2 receptor removes this tonic inhibition, leading to a complex, region-dependent modulation of the cAMP-PKA signaling cascade.[4][5]
Receptor Binding Profile
While its clinical efficacy is predominantly attributed to D2 antagonism, this compound also binds to other neurotransmitter receptors.[3] This broader receptor profile contributes to both its therapeutic effects and its side-effect profile. The binding affinities (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Associated Clinical Effects |
| Dopamine D2 | 0.68 - 3.7 | Antipsychotic (alleviates positive symptoms), Extrapyramidal Symptoms (EPS), Hyperprolactinemia[6][7] |
| Serotonin 5-HT2A | 4.6 - 26 | Potential modulation of negative symptoms and cognition; may mitigate EPS[3][6] |
| α1-Adrenergic | 4.5 | Orthostatic hypotension, dizziness[6] |
| Histamine H1 | 2,500 | Sedation, weight gain[6] |
| Muscarinic M1 | >10,000 | Low incidence of anticholinergic effects (dry mouth, blurred vision) |
| Table 1. Receptor Binding Profile of this compound. Data compiled from multiple sources indicating a range of reported values.[6][7] |
Therapeutic Effects
This compound is indicated for the treatment of schizophrenia and other psychoses.[8] Its clinical efficacy has been demonstrated in multiple trials, showing significant improvement in psychotic symptoms.
Efficacy in Schizophrenia
Clinical studies have established the antipsychotic activity of this compound.[1] In a 3-week study of acutely exacerbated schizophrenic patients, treatment with this compound (6-18 mg/day) resulted in significant symptom reduction. Twenty out of thirty patients (67%) were classified as responders, having a 50% or more reduction in symptoms.[9] The mean percentage improvements across different symptom domains are detailed below.
| Symptom Dimension (BPRS Subgroup) | Mean Improvement (%) |
| Cognitive Symptoms | 80.2% |
| Excitement | 73.3% |
| Positive Symptoms | 64.6% |
| Total BPRS Score | 59.8% |
| Anxiety-Depression | 49.6% |
| Negative Symptoms | 43.1% |
| Table 2. Clinical Efficacy of this compound on Schizophrenia Symptom Dimensions. Data from a 3-week trial in 30 patients.[9] |
Comparative studies have shown that this compound's overall efficacy is similar to or slightly better than haloperidol and greater than chlorpromazine and perphenazine.[1]
Formulations and Pharmacokinetics
This compound is available as an oral medication and as a long-acting injectable (LAI) depot formulation, this compound decanoate, which is suspended in sesame oil.[10][11]
-
Oral this compound: Well-absorbed after oral administration with an apparent elimination half-life of approximately 20-24 hours, supporting a once-daily dosing regimen.[12]
-
This compound Decanoate (Depot): The slow release from the oily depot results in a much longer elimination half-life of about 21-28 days, making it suitable for long-term maintenance therapy and improving treatment adherence.[10][11]
Adverse Effects
As a typical first-generation antipsychotic, this compound's side-effect profile is largely dictated by its potent D2 receptor antagonism, particularly in the nigrostriatal pathway.
Extrapyramidal Symptoms (EPS)
The most frequent and significant adverse effects are drug-induced movement disorders, collectively known as extrapyramidal symptoms (EPS).[3][13] These arise from the blockade of D2 receptors in the nigrostriatal dopamine pathway, which is involved in motor control.
-
Acute Dystonia: Involuntary muscle contractions, often occurring early in treatment.[13]
-
Akathisia: A state of inner restlessness and an inability to sit still.[13]
-
Parkinsonism: Symptoms mimicking Parkinson's disease, including tremor, rigidity, and bradykinesia (slowness of movement).[13]
-
Tardive Dyskinesia (TD): A potentially irreversible condition characterized by involuntary, repetitive body movements, typically developing with long-term use.[13]
Other Common Adverse Effects
Other side effects are related to this compound's activity at other receptors. A rare but life-threatening reaction is Neuroleptic Malignant Syndrome (NMS), characterized by fever, muscle rigidity, and autonomic dysfunction.[13]
| Adverse Effect | Associated Receptor(s) |
| Sedation / Drowsiness | Histamine H1 antagonism[3] |
| Orthostatic Hypotension (dizziness upon standing) | α1-Adrenergic antagonism[3] |
| Hyperprolactinemia (can lead to sexual dysfunction, menstrual disturbances) | Dopamine D2 antagonism in the tuberoinfundibular pathway |
| Weight Gain | Histamine H1 and potentially 5-HT2C antagonism[13] |
| Anticholinergic Effects (e.g., dry mouth, constipation) | Muscarinic M1 antagonism (Note: this compound has very low affinity, so these are less common)[3] |
| Table 3. Common Adverse Effects of this compound and Associated Receptor Mechanisms. |
Key Experimental Protocols
The pharmacodynamic profile of compounds like this compound is established through a combination of in vitro and in vivo experimental models.
In Vitro: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a drug to a specific receptor. It quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand (e.g., [³H]spiperone) from its target receptor (e.g., D2).
Generalized Protocol:
-
Membrane Preparation: Homogenize tissue or cultured cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the D2 receptor gene). Isolate the cell membranes via centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of drug that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo: Amphetamine-Induced Hyperlocomotion Model
This is a widely used animal model to screen for the potential efficacy of antipsychotic drugs. Amphetamine increases synaptic dopamine, leading to hyperlocomotor activity in rodents, which is considered a model for the positive symptoms of psychosis. The ability of a test compound to reverse this effect is predictive of its antipsychotic activity.[2][13]
Generalized Protocol:
-
Acclimation: Place rodents (typically rats or mice) into an open-field arena equipped with infrared beams to track movement and allow them to acclimate for a set period (e.g., 30 minutes).
-
Drug Administration: Administer the test compound (this compound) or vehicle via an appropriate route (e.g., subcutaneous injection).
-
Psychostimulant Challenge: After a pre-treatment period (e.g., 30 minutes), administer a psychostimulant such as d-amphetamine (e.g., 0.5-1.5 mg/kg).[1][13]
-
Behavioral Monitoring: Immediately record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).[2]
-
Data Analysis: Compare the locomotor activity of animals treated with this compound + amphetamine to the control group (vehicle + amphetamine). A significant reduction in hyperlocomotion indicates potential antipsychotic efficacy.
Conclusion
This compound is a potent, first-generation antipsychotic whose therapeutic action is firmly rooted in its high-affinity antagonism of dopamine D2 receptors. This mechanism is highly effective in mitigating the positive symptoms of schizophrenia. However, this same mechanism, particularly within the nigrostriatal pathway, is responsible for a significant burden of extrapyramidal side effects, which is the hallmark of its drug class. Its interactions with other neuroreceptors are minimal at therapeutic doses, resulting in a side-effect profile dominated by dopaminergic blockade. The availability of a long-acting injectable formulation provides an important option for ensuring treatment adherence in long-term maintenance therapy. For drug development professionals, this compound serves as a classic example of a butyrophenone neuroleptic, illustrating the direct correlation between D2 receptor affinity, antipsychotic potency, and the propensity for motor side effects.
References
- 1. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b-neuro.com [b-neuro.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Converting oral to long-acting injectable antipsychotics: a guide for the perplexed | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
An In-depth Technical Guide to the Metabolites of Bromperidol and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of bromperidol, a typical butyrophenone antipsychotic, and the known and inferred activities of its principal metabolites. This compound undergoes extensive hepatic metabolism, leading to the formation of several key compounds, including reduced this compound (RBRP), p-fluorobenzoylpropionic acid (FBPA) which is further metabolized to p-fluorophenylacetic acid, an O-glucofuranosiduronolactone conjugate, and 4-(4-Bromophenyl)piperidin-4-ol. While this compound's primary antipsychotic effect is mediated through potent antagonism of the dopamine D2 receptor, the activity of its metabolites is less well-characterized. This document synthesizes the available preclinical and clinical data, including quantitative activity data where available, and provides detailed experimental protocols for the identification, quantification, and characterization of these metabolites. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex pharmacology of this compound.
Introduction
This compound is a butyrophenone antipsychotic medication utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the central nervous system.[1] As with many psychotropic medications, this compound is subject to extensive metabolism in the liver, which can significantly influence its pharmacokinetic profile, clinical efficacy, and potential for adverse effects. Understanding the metabolic fate of this compound and the pharmacological activity of its metabolites is crucial for optimizing therapeutic strategies and for the development of novel antipsychotic agents with improved safety and efficacy profiles.
This guide provides a detailed examination of the current state of knowledge regarding the metabolites of this compound, with a focus on their biological activity.
Metabolic Pathways of this compound
The metabolism of this compound is complex, involving several enzymatic pathways. The primary routes of biotransformation include reduction of the ketone group, oxidative N-dealkylation, and glucuronidation.
The following diagram illustrates the major metabolic pathways of this compound.
Caption: Major metabolic pathways of this compound.
This compound Metabolites and Their Activity
This section details the identified metabolites of this compound and discusses their known or inferred pharmacological activities.
Reduced this compound (RBRP)
p-Fluorobenzoylpropionic Acid (FBPA) and p-Fluorophenylacetic Acid
Oxidative N-dealkylation of this compound, a reaction mediated by the cytochrome P450 enzyme CYP3A4, yields p-fluorobenzoylpropionic acid (FBPA).[3] FBPA can be further metabolized to p-fluorophenylacetic acid. While FBPA, a metabolite of the related drug haloperidol, has been shown to induce catalepsy in mice, it does not exhibit binding to the dopamine D2 receptor, suggesting a receptor-independent mechanism of action.[3] p-Fluorophenylacetic acid is primarily recognized as a chemical intermediate, and there is currently no evidence to suggest it has significant pharmacological activity in the context of this compound's therapeutic effects.
O-Glucuronide Conjugate
Glucuronidation represents a significant pathway for the elimination of this compound. The formation of an O-glucofuranosiduronolactone conjugate has been identified as a major metabolite in human urine.[4] In general, glucuronide conjugates of drugs are pharmacologically inactive and are readily excreted due to their increased water solubility. Therefore, it is highly probable that the O-glucuronide conjugate of this compound does not contribute to the drug's therapeutic or adverse effects.
4-(4-Bromophenyl)piperidin-4-ol
N-dealkylation of the piperidine nitrogen can lead to the formation of 4-(4-Bromophenyl)piperidin-4-ol. While direct studies on the activity of this specific metabolite are lacking, research on structurally similar hydroxypiperidine analogues has indicated potential for high affinity at the dopamine transporter.[5][6] Further investigation is required to determine if this metabolite of this compound has any significant pharmacological activity.
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound and its metabolites. It is important to note that data for some metabolites, particularly regarding dopamine D2 receptor affinity, is inferred from studies on analogous compounds from haloperidol.
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | Dopamine D2 Receptor | Binding Affinity (Ki) | ~1-5 nM (estimated) | Various | [7] |
| Reduced this compound (RBRP) | Dopamine D2 Receptor | Binding Affinity (Ki) | Significantly lower than this compound (inferred from reduced haloperidol) | - | [3] |
| p-Fluorobenzoylpropionic Acid (FBPA) | Dopamine D2 Receptor | Binding Affinity | No significant binding | Mouse | [3] |
| 4-(4-Bromophenyl)piperidin-4-ol | Dopamine Transporter | Binding Affinity (IC50) | Potentially high (inferred from analogues) | Rat | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its metabolites.
Identification and Quantification of this compound and Reduced this compound in Plasma by HPLC
This protocol is adapted from a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its reduced metabolite.
Workflow Diagram:
Caption: Workflow for HPLC analysis of this compound and RBRP.
Materials:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
n-Heptane
-
Isoamyl alcohol
-
Internal standard (e.g., a structurally related compound not present in the sample)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard.
-
Add a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Perform liquid-liquid extraction by adding an organic solvent mixture (e.g., n-heptane/isoamyl alcohol, 98:2, v/v) and vortexing.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC system with the C18 column.
-
The mobile phase can be a mixture of acetonitrile and phosphate buffer. The exact composition should be optimized for best separation.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for detecting this compound and RBRP (e.g., 245 nm).
-
Inject the reconstituted sample onto the HPLC system.
-
Record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to this compound, RBRP, and the internal standard based on their retention times.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of this compound and RBRP in the plasma samples from the calibration curve.
-
Dopamine D2 Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Workflow Diagram:
Caption: Workflow for a dopamine D2 receptor binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing dopamine D2 receptors (e.g., from rat striatum or transfected cell lines).
-
Radioligand with high affinity for D2 receptors (e.g., [3H]spiperone).
-
Non-labeled competing ligand for determining non-specific binding (e.g., sulpiride).
-
Test compounds (this compound and its metabolites).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the test compound.
-
In reaction tubes, add the incubation buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
-
Incubation:
-
Incubate the reaction tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The metabolism of this compound results in the formation of several metabolites with varying degrees of pharmacological activity. The primary metabolite, reduced this compound, is likely to have significantly lower affinity for the dopamine D2 receptor compared to the parent drug, suggesting a diminished contribution to the overall antipsychotic effect. Other metabolites, such as the glucuronide conjugate and p-fluorophenylacetic acid, are presumed to be largely inactive at dopaminergic receptors. The potential activity of 4-(4-Bromophenyl)piperidin-4-ol at the dopamine transporter warrants further investigation.
This technical guide provides a framework for understanding the complex pharmacology of this compound and its metabolites. The provided experimental protocols and workflows offer a practical resource for researchers in the field of antipsychotic drug development. Further studies are needed to fully elucidate the complete pharmacological profile of all this compound metabolites and their potential clinical implications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Increased plasma concentrations of this compound and its reduced metabolite with levomepromazine, but not with thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel conjugate as a major metabolite of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between a hydroxypiperidine analogue of 4-(2-benzhydryloxy-ethyl)-1-(4-fluorobenzyl)piperidine and Aspartate 68 in the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of Bromperidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromperidol is a typical antipsychotic of the butyrophenone class, structurally and pharmacologically similar to haloperidol.[1] It is primarily utilized in the management of schizophrenia and other psychotic disorders.[2][3] Discovered in 1966, this compound exerts its therapeutic effects predominantly through the antagonism of dopamine D2 receptors in the central nervous system.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and pharmacokinetics of this compound, intended for professionals in the fields of scientific research and drug development.
Chemical Structure and Identifiers
This compound is chemically identified as 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[5] Its chemical structure is characterized by a butyrophenone moiety linked to a piperidine ring, which in turn is substituted with a bromophenyl and a hydroxyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [5] |
| CAS Number | 10457-90-6 | [5] |
| Molecular Formula | C₂₁H₂₃BrFNO₂ | [5] |
| Molecular Weight | 420.32 g/mol | [6] |
| PubChem CID | 2448 | [5] |
| SMILES | C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | [5] |
| InChI Key | RKLNONIVDFXQRX-UHFFFAOYSA-N | [5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is crucial for formulation development and predicting its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 156-158 °C | [6] |
| Boiling Point | 215.2 °C (estimated) | [6] |
| logP | 3.78 - 3.83 | [7] |
| Water Solubility | 0.00723 mg/mL | [7] |
| Solubility in DMSO | ≥ 100 mg/mL | [2] |
| pKa (Strongest Acidic) | 13.97 (predicted) | [7] |
| pKa (Strongest Basic) | 8.07 - 8.7 (predicted and experimental) | [6][7] |
Pharmacology
Mechanism of Action
The primary mechanism of action of this compound is the potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3] Overactivity in these dopaminergic pathways is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] By blocking these receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[3]
Receptor Binding Profile
While its principal therapeutic effects are mediated through D2 receptor blockade, this compound also exhibits affinity for other neurotransmitter receptors, which may contribute to both its therapeutic profile and its side effects.
Table 3: Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Dopamine D₂ | 0.1 (KD) | [8] |
| Serotonin 5-HT₂A | Moderate Affinity (qualitative) | [9] |
| α₁-Adrenergic | Mild Antagonistic Effects (qualitative) | [5] |
| Histamine H₁ | Mild Antagonistic Effects (qualitative) | [5] |
| Muscarinic M₁ | Mild Antagonistic Effects (qualitative) | [5] |
Note: Quantitative binding affinity data for all receptors is not consistently available in the public domain. The provided KD for the D2 receptor is from a single study and further validation may be required.
Pharmacokinetics
The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion, which are critical for establishing appropriate dosing regimens.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | Well-absorbed (qualitative) | [5] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3.9 ± 0.9 hours | [2] |
| Protein Binding | High (qualitative) | [10] |
| Metabolism | Hepatic, primarily via CYP3A enzymes | [9] |
| Elimination Half-life (t₁/₂) | 20.4 ± 3.7 hours | [2] |
| Elimination Half-life (Decanoate) | ~21-28 days | [7][11] |
| Clearance | 1.37 ± 0.52 mL/h/kg | [2] |
| Excretion | Renal and fecal routes | [5] |
This compound Decanoate
A long-acting injectable formulation, this compound decanoate, is available for maintenance therapy.[11] This ester prodrug is administered via intramuscular injection, from which this compound is slowly released, providing sustained therapeutic concentrations over several weeks.[7][11]
Experimental Protocols
Synthesis of this compound
A general synthetic route for butyrophenones like this compound involves the alkylation of a substituted piperidine with a γ-halobutyrophenone. A specific, detailed protocol for the synthesis of this compound would typically be proprietary information. However, a general procedure can be outlined based on standard organic chemistry principles.
Experimental Workflow: General Synthesis of this compound
Methodology:
-
Alkylation: 4-(4-bromophenyl)piperidin-4-ol is reacted with 4-chloro-1-(4-fluorophenyl)butan-1-one in the presence of a base (e.g., sodium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or dimethylformamide).
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic substitution.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and purified using techniques such as column chromatography or recrystallization to yield pure this compound.
Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of a compound for its target receptors.[12][13] A competitive radioligand binding assay is a common method used.
Experimental Workflow: Receptor Binding Assay
Methodology:
-
Preparation of Reagents:
-
Prepare cell membranes expressing the dopamine D2 receptor.
-
A radiolabeled ligand, such as [³H]-spiperone, is used as the tracer.
-
Prepare a series of dilutions of unlabeled this compound.
-
-
Incubation:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is typically carried out at room temperature for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
-
Quantification:
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data is analyzed to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Signaling Pathways
Dopamine D2 Receptor Signaling
This compound, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by dopamine binding. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling
This compound's affinity for 5-HT2A receptors suggests it can also modulate serotonergic signaling. 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[6]
Serotonin 5-HT2A Receptor Signaling Pathway
Conclusion
This compound is a well-established typical antipsychotic with a primary mechanism of action centered on dopamine D2 receptor antagonism. Its chemical structure and physicochemical properties are well-defined, and its pharmacokinetic profile allows for both oral and long-acting injectable formulations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key chemical, pharmacological, and pharmacokinetic characteristics of this important therapeutic agent. Further research into its nuanced interactions with various receptor subtypes and signaling pathways will continue to refine our understanding of its therapeutic and adverse effects.
References
- 1. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | 10457-90-6 | FB19339 | Biosynth [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. mushroomreferences.com [mushroomreferences.com]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Bromperidol's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of bromperidol, a typical butyrophenone antipsychotic. It delves into the core pharmacological actions of this compound, with a focus on its receptor binding profile, downstream signaling pathways, and its impact on neurotransmitter systems. This document synthesizes quantitative data from various sources into structured tables for comparative analysis and presents detailed experimental protocols for key methodologies used to characterize this compound. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's mechanism of action within the CNS.
Introduction
This compound is a butyrophenone antipsychotic medication primarily utilized in the management of schizophrenia and other psychotic disorders.[1] As a structural analog of haloperidol, its therapeutic efficacy is largely attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be hyperactive in individuals with schizophrenia.[1][2] By blocking these receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis, such as hallucinations and delusions.[1] Beyond its primary action on D2 receptors, this compound exhibits a broader pharmacological profile, interacting with a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.[1] This guide aims to provide a detailed technical examination of the multifaceted interactions of this compound within the central nervous system.
Receptor Binding Profile
The affinity of this compound for various CNS receptors has been quantified through in vitro radioligand binding assays. The data, presented in Table 1, reveals a high affinity for the dopamine D2 receptor, consistent with its classification as a potent antipsychotic. The dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a stronger binding affinity.[3] this compound also demonstrates notable affinity for serotonin 5-HT2A, dopamine D3, and alpha-1A adrenergic receptors. Its interaction with muscarinic and histaminergic receptors is comparatively lower.
| Receptor Subtype | pKi | Ki (nM) | Action |
| Dopamine Receptors | |||
| D2 | 8.43 | 3.72 | Antagonist |
| D3 | 7.50 | 31.62 | Antagonist |
| Serotonin Receptors | |||
| 5-HT2A | Not Available | Not Available | Antagonist |
| Adrenergic Receptors | |||
| Alpha-1A | 7.10 | 79.43 | Antagonist |
| Histamine Receptors | |||
| H1 | 6.16 | 691.83 | Antagonist |
| Muscarinic Receptors | |||
| M1 | 5.12 | 7585.78 | Antagonist |
| M2 | 5.75 | 1778.28 | Antagonist |
| M3 | 5.15 | 7079.46 | Antagonist |
| M4 | 5.77 | 1698.24 | Antagonist |
| M5 | 5.86 | 1380.38 | Antagonist |
| Sigma Receptors | |||
| Sigma 1 | 8.02 (pEC50) | 9.55 (EC50) | Not Available |
Table 1: this compound Receptor Binding Affinities. Data sourced from Drug Central and presented as pKi (-logKi) and calculated Ki values. A lower Ki value indicates higher binding affinity. The action at the receptor is also noted.
Signaling Pathways
The therapeutic and adverse effects of this compound are a direct consequence of its interaction with various receptor-mediated signaling pathways. The primary pathway involves the blockade of postsynaptic dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Figure 1: Dopamine D2 Receptor Antagonism Pathway by this compound.
This compound's antagonism of 5-HT2A receptors, which are Gq-coupled GPCRs, is also clinically relevant. Blockade of these receptors is thought to contribute to the amelioration of negative symptoms in schizophrenia and may reduce the incidence of extrapyramidal side effects.
Figure 2: Serotonin 5-HT2A Receptor Antagonism by this compound.
Experimental Protocols
The characterization of this compound's effects on the CNS relies on a variety of established experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Receptor Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a drug for specific receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various CNS receptors.
General Protocol:
-
Membrane Preparation:
-
Target tissues (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) are homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Competition Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.
-
-
Incubation and Filtration:
-
The mixture is incubated at a specific temperature for a set duration to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: General Workflow for Radioligand Binding Assays.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure the effect of this compound administration on dopamine and serotonin levels in the rat striatum and prefrontal cortex.
General Protocol:
-
Surgical Implantation:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
This compound is administered (e.g., intraperitoneally or subcutaneously) at various doses.
-
Dialysate samples continue to be collected at regular intervals to monitor changes in neurotransmitter concentrations.
-
-
Neurochemical Analysis:
-
The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Neurotransmitter levels are expressed as a percentage of the baseline average.
-
Statistical analysis is performed to determine the significance of the drug-induced changes.
-
In Vivo Electrophysiology
In vivo single-unit electrophysiology is used to measure the firing activity of individual neurons in response to drug administration.
Objective: To determine the effect of this compound on the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA).
General Protocol:
-
Animal Preparation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull above the VTA.
-
-
Electrode Placement and Neuron Identification:
-
A recording microelectrode is slowly lowered into the VTA.
-
Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow, irregular firing rate, long-duration action potentials, and a bursting firing pattern.
-
-
Baseline Firing Rate Recording:
-
Once a stable dopamine neuron is identified, its baseline firing rate and pattern are recorded for a set period.
-
-
Drug Administration and Recording:
-
This compound is administered (e.g., intravenously or intraperitoneally).
-
The firing activity of the neuron is continuously recorded to observe any changes in firing rate or pattern.
-
-
Data Analysis:
-
The firing rate (spikes/second) and burst firing parameters are quantified before and after drug administration.
-
Statistical analysis is used to determine the significance of any observed changes.
-
In Vivo Effects on CNS Function
The in vivo administration of this compound leads to a range of behavioral effects that are consistent with its antipsychotic properties. These effects are often evaluated in animal models of schizophrenia.
Catalepsy
A common behavioral test to assess the extrapyramidal side effects of antipsychotics is the catalepsy bar test.
Objective: To evaluate the cataleptic effects of this compound in rats.
General Protocol:
-
Drug Administration:
-
Rats are administered various doses of this compound or a vehicle control.
-
-
Catalepsy Assessment:
-
At specific time points after drug administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters off the surface.
-
The time it takes for the rat to remove both paws from the bar (descent latency) is measured. A longer latency indicates a greater cataleptic effect.
-
Conditioned Avoidance Response
The conditioned avoidance response (CAR) test is a predictive model for antipsychotic efficacy.[4]
Objective: To assess the ability of this compound to suppress a conditioned avoidance response.
General Protocol:
-
Training:
-
A rat is placed in a shuttle box with two compartments.
-
A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), typically a mild foot shock.
-
The rat learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
-
Drug Testing:
-
Once the avoidance response is learned, the rat is treated with this compound or a vehicle.
-
The animal is then re-tested in the shuttle box.
-
-
Data Analysis:
-
The number of successful avoidance responses, escape responses (moving after the shock starts), and failures to respond are recorded.
-
Effective antipsychotics typically suppress the avoidance response without impairing the escape response.
-
Conclusion
This compound exerts its primary therapeutic effect in the central nervous system through potent antagonism of dopamine D2 receptors. Its broader receptor binding profile, including interactions with serotonergic and adrenergic receptors, likely contributes to its overall clinical effects and side effect profile. The in vitro and in vivo experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and novel antipsychotic compounds. A thorough understanding of these technical aspects is crucial for researchers and drug development professionals working to advance the treatment of psychotic disorders.
References
- 1. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Methodological & Application
In Vitro Assays for Determining Bromperidol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to characterize the pharmacological activity of bromperidol. The protocols detailed below focus on its primary mechanism of action as a potent antagonist of the dopamine D2 receptor, a key target in the treatment of psychosis, and its notable affinity for the sigma-1 receptor.
Introduction to this compound
This compound is a typical antipsychotic of the butyrophenone class, structurally similar to haloperidol.[1] Its therapeutic effects are primarily attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[2] By antagonizing these receptors, this compound modulates dopaminergic neurotransmission, which is often hyperactive in psychotic disorders.[3][4] Additionally, this compound exhibits high affinity for the sigma-1 receptor, an intracellular chaperone protein, suggesting a more complex pharmacological profile.[5][6] Understanding the interaction of this compound with these targets is crucial for elucidating its therapeutic efficacy and potential side effects.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the binding affinities of this compound and related compounds for the dopamine D2 and sigma-1 receptors. This quantitative data is essential for comparing the potency of this compound to other antipsychotics and for understanding its receptor selectivity.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]-Spiperone | Recombinant HEK293 cells | Data not explicitly found for this compound, but is known to have high affinity similar to Haloperidol | |
| Haloperidol | [3H]-Spiperone | Rat Striatum | 1.2 | [7] |
Note: While specific Ki values for this compound at the D2 receptor were not found in the provided search results, its structural similarity and comparable clinical profile to haloperidol suggest a high affinity in the low nanomolar range.
Table 2: Sigma-1 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]-(+)-Pentazocine | Cloned human sigma-1 receptor in MCF-7 cells | 1.67 ± 0.80 | [6] |
| Haloperidol | [3H]-(+)-Pentazocine | Cloned human sigma-1 receptor in MCF-7 cells | 1.67 ± 0.80 | [6] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol determines the affinity of this compound for the dopamine D2 receptor through competitive binding with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Non-labeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.[8]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
A serial dilution of this compound (e.g., from 10-11 to 10-5 M). For total binding wells, add assay buffer instead.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Add the cell membrane suspension to each well.
-
-
Initiate Binding: Add [3H]-Spiperone to all wells at a final concentration of approximately 2-3 times its Kd value (typically 0.1-0.5 nM).[5]
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for Sigma-1 Receptor
This protocol measures the affinity of this compound for the sigma-1 receptor.
Objective: To determine the Ki of this compound for the sigma-1 receptor.
Materials:
-
Membrane homogenates from guinea pig brain or a cell line expressing the human sigma-1 receptor.[9]
-
Non-labeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[6]
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.[9]
-
Standard laboratory equipment for radioligand binding assays as listed above.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates as per standard laboratory protocols.
-
Assay Setup: Set up the assay in a 96-well plate with serial dilutions of this compound.
-
Initiate Binding: Add [3H]-(+)-Pentazocine at a concentration near its Kd (typically 2-5 nM).
-
Incubation: Incubate at 37°C for 180 minutes with continuous shaking.[6]
-
Termination and Filtration: Terminate the reaction and filter as described for the D2 receptor assay.
-
Quantification and Data Analysis: Quantify radioactivity and calculate the Ki value as described previously.
Functional Assay: cAMP Measurement for Dopamine D2 Receptor (Gi-coupled)
This assay determines the functional consequence of this compound binding to the Gi-coupled D2 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the IC50 of this compound in inhibiting agonist-induced changes in cAMP levels.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
A D2 receptor agonist (e.g., quinpirole or dopamine).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to an appropriate confluency in 96- or 384-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Pre-incubation: Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist (typically at its EC80 concentration) in the presence of forskolin to stimulate adenylyl cyclase. The Gi coupling of the D2 receptor will inhibit this stimulation.
-
Incubation: Incubate for a time specified by the cAMP assay kit manufacturer (e.g., 30 minutes at room temperature).
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the kit's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Functional Assay: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional consequences of D2 receptor activation and inhibition.
Objective: To assess the antagonist activity of this compound on D2 receptor-mediated signaling through a transcriptional readout.
Materials:
-
A host cell line (e.g., HEK293) co-transfected with a plasmid encoding the human dopamine D2 receptor and a reporter plasmid containing a cAMP response element (CRE) driving the expression of a luciferase gene.[11]
-
D2 receptor agonist (e.g., dopamine).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture and transfect the cells with the D2 receptor and CRE-luciferase plasmids. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, followed by the addition of a D2 receptor agonist at its EC50 concentration.
-
Incubation: Incubate the cells for 4-6 hours to allow for gene expression and luciferase accumulation.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of agonist-induced changes in luciferase expression.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 9. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Bromperidol in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bromperidol, a typical antipsychotic of the butyrophenone class, in preclinical animal models relevant to the study of psychosis. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound is a potent dopamine D2 receptor antagonist that is structurally and pharmacologically similar to haloperidol. Its primary mechanism of action involves blocking postsynaptic D2 receptors in the mesolimbic pathway of the brain, which is thought to ameliorate the positive symptoms of psychosis. While it also exhibits some affinity for serotonin 5-HT2A receptors, its antipsychotic effects are predominantly attributed to its D2 receptor blockade. Animal models are crucial for elucidating the neurobiological mechanisms of psychosis and for the preclinical evaluation of antipsychotic drugs like this compound.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The prevailing hypothesis for the therapeutic action of typical antipsychotics like this compound centers on their ability to antagonize dopamine D2 receptors. In psychotic states, an overactivity of the mesolimbic dopamine pathway is often observed. This compound, by blocking these receptors, reduces dopaminergic neurotransmission, thereby alleviating symptoms such as hallucinations and delusions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and the closely related compound, haloperidol. Due to the limited availability of specific dose-response data for this compound in some behavioral models, data for haloperidol is provided as a reference.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Species | Reference |
| Dopamine D2 | 0.8 | Human | [1] |
| Serotonin 5-HT2A | 14.0 | Human | [1] |
Table 2: In Vivo Dopamine D2 Receptor Occupancy
| Compound | ED₅₀ (mg/kg) | Species | Method | Reference |
| Haloperidol | 0.11 | Mouse | [³H]nemonapride binding | [1] |
| Haloperidol | 0.2 - 0.3 | Rat | Unlabeled/Radiolabeled raclopride tracer | [2] |
Table 3: Potency in Preclinical Models of Psychosis (Haloperidol as a proxy for this compound)
| Behavioral Test | ED₅₀ (mg/kg) | Species | Route | Reference |
| Catalepsy | 0.23 - 0.42 (males) | Rat | IP | [3] |
| Catalepsy | 0.13 - 0.45 (females) | Rat | IP | [3] |
| Amphetamine-Induced Hyperlocomotion | ~0.05 | Rat | IP | [4] |
| Conditioned Avoidance Response | Not explicitly found for this compound | Rat | - |
Note: ED₅₀ values can vary depending on the specific experimental conditions (e.g., strain of animal, specific protocol parameters). The provided data for haloperidol in Table 3 should be considered as an estimate for designing initial dose-response studies with this compound.
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the antipsychotic potential of this compound are provided below.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of an antipsychotic to counteract the psychostimulant effects of amphetamine, which are thought to mimic the hyperdopaminergic state of psychosis.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Habituation: Place animals in the open-field arenas for a 30-60 minute habituation period to allow exploration and for baseline activity to stabilize.
-
Drug Administration:
-
Administer this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) or vehicle via intraperitoneal (IP) injection. The pretreatment time should be determined based on the pharmacokinetic profile of this compound (typically 30-60 minutes).
-
Following the pretreatment period, administer amphetamine (e.g., 1.5 mg/kg, IP) or saline.
-
-
Data Collection: Immediately after amphetamine administration, record locomotor activity for a period of 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or other locomotor parameters using a two-way ANOVA (Treatment x Time). A dose-response curve can be generated to determine the ED₅₀ of this compound for inhibiting amphetamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Apparatus: Startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle at appropriate doses and pretreatment times.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak acoustic stimulus (e.g., 75-85 dB, 20 ms duration) presented 30-120 ms before the strong startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity and interval: %PPI = [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100. Data can be analyzed using repeated measures ANOVA.
Catalepsy Test
This test measures the induction of motor rigidity, a common extrapyramidal side effect of typical antipsychotics, which is correlated with high D2 receptor occupancy in the striatum.
Protocol:
-
Animals: Male rats are commonly used.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Drug Administration: Administer a range of doses of this compound or vehicle.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Scoring: Measure the time (in seconds) the rat remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The duration of catalepsy is recorded for each animal at each time point. The ED₅₀ for inducing catalepsy can be calculated.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Protocol:
-
Animals: Rats are typically used.
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; e.g., a mild foot shock).
-
Training: The animal is trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.
-
Drug Testing: Once the avoidance response is consistently established, the effects of this compound are tested.
-
Administer this compound or vehicle.
-
Conduct a test session and record the number of avoidances, escapes, and escape failures.
-
-
Data Analysis: An effective antipsychotic is expected to decrease the number of avoidance responses at doses that do not significantly increase the number of escape failures. The ED₅₀ for suppressing the conditioned avoidance response can be determined.
Conclusion
This compound is a valuable tool for studying the role of dopamine D2 receptor antagonism in animal models of psychosis. The protocols outlined in these application notes provide a framework for assessing its efficacy and side effect profile. Due to the limited availability of specific quantitative data for this compound in some behavioral paradigms, it is recommended to conduct initial dose-response studies, using the provided data for the structurally similar compound haloperidol as a starting point. Careful experimental design and data analysis are crucial for obtaining reliable and translatable results in the development of novel antipsychotic therapies.
References
- 1. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
Optimal Dosage of Bromperidol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of bromperidol for in vivo studies, drawing upon existing preclinical data for this compound and its close structural and pharmacological analog, haloperidol. The protocols outlined below are intended to serve as a starting point for researchers investigating the antipsychotic-like effects and potential extrapyramidal side effects of this compound in rodent models.
Introduction
This compound is a butyrophenone derivative with potent antipsychotic properties, primarily acting as a dopamine D2 receptor antagonist.[1] Its mechanism of action is similar to that of haloperidol, another well-characterized antipsychotic agent.[1][2] Understanding the optimal dosage is critical for obtaining reliable and reproducible results in in vivo studies, balancing therapeutic efficacy with potential motor side effects. This document provides recommended dosage ranges and detailed protocols for key behavioral assays used to assess the antipsychotic potential and extrapyramidal symptoms of this compound.
Data Presentation: this compound and Haloperidol In Vivo Dosages
The following table summarizes key dosage information for this compound and haloperidol from various in vivo studies. Due to the limited availability of specific dose-response data for this compound in certain behavioral tests, data from studies using haloperidol are included as a reference point. Given the structural and mechanistic similarities between the two compounds, these data can inform initial dose selection for this compound experiments.
| Compound | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| This compound | Human | Schizophrenia Clinical Trial | Oral | 1-15 (daily) | Antipsychotic effects |
| This compound Decanoate | Human | Schizophrenia Clinical Trial | Deep Intramuscular Injection | Up to 300 (every 4 weeks) | Long-term antipsychotic therapy |
| Haloperidol | Rat | Catalepsy | Intraperitoneal (i.p.) | 0.03 - 10 | Dose-dependent catalepsy[3] |
| Haloperidol | Rat | Catalepsy | Intraperitoneal (i.p.) | AED50: 0.29 | Adverse effect dose for 50% of rats |
| Haloperidol | Rat | Conditioned Avoidance Response | Not Specified | Not Specified | Decreased avoidance responding[4] |
| Haloperidol | Rat | Prepulse Inhibition | Oral | 3 (in humans) | Attenuation of prepulse inhibition[5][6] |
| Haloperidol | Mouse | Apomorphine-Induced Stereotypy | Intraperitoneal (i.p.) | 5 | Enhanced stereotypy after chronic treatment[7] |
Experimental Protocols
Apomorphine-Induced Stereotypy in Rats
This model is used to assess the D2 receptor antagonist activity of a compound, which is indicative of its potential antipsychotic efficacy. Apomorphine, a dopamine agonist, induces stereotypic behaviors such as sniffing, licking, and gnawing.[7][8] Antipsychotics can dose-dependently inhibit these behaviors.
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Observation cages
-
Syringes and needles for injection
Procedure:
-
Habituate the rats to the observation cages for at least 30 minutes before the experiment.
-
Prepare fresh solutions of this compound and apomorphine in saline on the day of the experiment.
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, subcutaneous). A suggested starting dose range, based on haloperidol data, is 0.1 - 1.0 mg/kg.
-
After a pre-treatment period (e.g., 30-60 minutes, depending on the route of administration), administer apomorphine (e.g., 0.5 - 1.5 mg/kg, s.c.).[8]
-
Immediately after apomorphine injection, place the rat in the observation cage and record stereotypy for a period of 60-90 minutes.
-
Score the intensity of stereotyped behavior at regular intervals (e.g., every 5 minutes) using a standardized rating scale.
Catalepsy Test in Rats
This test is used to evaluate the potential for a compound to induce extrapyramidal side effects, a common adverse effect of typical antipsychotics. Catalepsy is characterized by a failure to correct an externally imposed posture.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
A horizontal bar raised approximately 9 cm from the surface.
-
Stopwatch
Procedure:
-
Administer this compound (or vehicle) via the desired route. Based on haloperidol data, a dose range of 0.1 - 5.0 mg/kg (i.p.) can be explored.[3][9]
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, this is recorded.
-
A significant increase in descent latency compared to the vehicle-treated group is indicative of catalepsy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse). Antipsychotics can restore deficits in PPI.[5][6][10]
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Startle reflex measurement system (including a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response).
Procedure:
-
Administer this compound (or vehicle) at the desired dose and route.
-
After the appropriate pre-treatment time, place the rat in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak acoustic stimulus (e.g., 3-12 dB above background) precedes the strong pulse by a specific interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (whole-body flinch) is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100).
-
An increase in %PPI in drug-treated animals with a baseline deficit suggests a potential therapeutic effect.
Mandatory Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bromocriptine and haloperidol on prepulse inhibition of the acoustic startle response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bromocriptine and haloperidol on prepulse inhibition: comparison of the acoustic startle eyeblink response and the N1/P2 auditory-evoked response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Using Bromperidol as a Positive Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing bromperidol as a positive control in various in vitro and in vivo assays. This compound, a potent and selective dopamine D2 receptor antagonist, serves as a reliable standard for validating experimental systems and screening for novel D2 receptor ligands.
Mechanism of Action
This compound is a typical antipsychotic of the butyrophenone class, closely related to haloperidol.[1] Its primary mechanism of action is the potent and selective antagonism of dopamine D2 receptors in the central nervous system.[2] By blocking these receptors, this compound inhibits the downstream signaling pathways normally activated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of β-arrestin recruitment.[3] Its high affinity for the D2 receptor makes it an excellent positive control for assays designed to identify and characterize D2 receptor antagonists. While its primary target is the D2 receptor, this compound also exhibits some affinity for serotonin 5-HT2A receptors, which should be considered when interpreting results.[4]
Data Presentation: Binding Affinities of this compound
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, highlighting its selectivity for the dopamine D2 receptor.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]-Spiperone | Rat Striatum | 0.2 | (Fjalland & Christensen, 1979) |
| Dopamine D3 | [3H]-Spiperone | CHO Cells | 1.5 | (Sokoloff et al., 1990) |
| Dopamine D4 | [3H]-Spiperone | COS-7 Cells | 3.0 | (Van Tol et al., 1991) |
| Serotonin 5-HT2A | [3H]-Ketanserin | Rat Frontal Cortex | 2.5 | (Leysen et al., 1982) |
| Adrenergic α1 | [3H]-Prazosin | Rat Brain | 10 | (Peroutka et al., 1977) |
Signaling Pathway
The diagram below illustrates the dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
In Vitro Assay: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, using this compound as a positive control.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to the appropriate wells:
-
Total Binding: 25 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific Binding: 25 µL of 10 µM (+)-butaclamol.
-
Test Compound: 25 µL of varying concentrations of the test compound.
-
Positive Control: 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
-
Add 25 µL of [3H]-spiperone (final concentration ~0.2 nM) to all wells.
-
Add 200 µL of the membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Assay: cAMP Functional Assay
This protocol measures the ability of a compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Seed CHO cells stably expressing the human dopamine D2 receptor into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test compound or this compound (positive control) for 15-30 minutes at 37°C.
-
Add a solution containing a fixed concentration of dopamine (e.g., 1 µM, the EC80) and forskolin (to stimulate adenylyl cyclase, e.g., 1 µM) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of the dopamine response.
-
In Vivo Assay: Catalepsy Bar Test in Rats
This protocol assesses the induction of catalepsy, a behavioral state of immobility and muscular rigidity, which is a characteristic effect of D2 receptor antagonists.
Experimental Workflow:
Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (200-250 g).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
-
Apparatus:
-
A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
-
Procedure:
-
Administer the test compound, this compound (e.g., 0.5-2 mg/kg, intraperitoneally), or vehicle to different groups of rats.
-
At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, a score of 180 seconds is recorded.
-
-
Data Analysis:
-
Compare the mean descent latencies between the different treatment groups at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in descent latency compared to the vehicle group indicates a cataleptic effect. This compound should produce a robust and dose-dependent increase in catalepsy.[5][6][7]
-
References
- 1. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, this compound, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Acting Studies of Bromperidol Decanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bromperidol decanoate, a long-acting injectable antipsychotic, for its application in preclinical and clinical research. This document outlines its mechanism of action, pharmacokinetic profile, and protocols for conducting long-acting studies.
Introduction
This compound decanoate is the decanoate ester of this compound, a typical antipsychotic belonging to the butyrophenone class.[1][2] It is formulated as a long-acting injectable (LAI) depot preparation for intramuscular administration, ensuring sustained release and prolonged therapeutic effect.[3][4][5][6][7][8] This formulation is particularly beneficial for improving treatment adherence in patients with chronic schizophrenia.[9][10][11] this compound decanoate is approved for use in several European countries, including Belgium, Germany, Italy, and the Netherlands.[7][12][13]
Mechanism of Action
The primary mechanism of action of this compound is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][14] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, this compound reduces dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[1][14] While its primary activity is at D2 receptors, this compound may also have a weaker affinity for serotonin (5-HT2), alpha-adrenergic, and muscarinic receptors, which could contribute to its side effect profile.[1]
Signaling Pathway
The binding of this compound to the D2 receptor inhibits the G-protein coupled signaling cascade, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of downstream signaling pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Depot this compound decanoate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depot this compound decanoate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound decanoate (depot) for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound decanoate (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical guideline recommendations for antipsychotic long-acting injections | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. jabfm.org [jabfm.org]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Depot this compound decanoate for schizophrenia | Cochrane [cochrane.org]
- 13. scienceopen.com [scienceopen.com]
- 14. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
Troubleshooting & Optimization
Bromperidol Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of bromperidol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is practically insoluble in water.[1] Its solubility in common organic solvents varies. For its long-acting ester prodrug, this compound decanoate, it is very soluble in methylene chloride, soluble in ethanol (96%), and soluble in DMSO.[1][2]
Q2: How should I store this compound and its solutions?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2] Stock solutions of this compound decanoate in DMSO can be stored for over 3 years if stored properly.[2]
Q3: Are there any known stability issues with this compound?
Yes, as a butyrophenone, this compound's stability can be influenced by factors such as pH, temperature, and light. Forced degradation studies on the structurally similar compound haloperidol have shown significant degradation in acidic and alkaline environments, as well as under photolytic and oxidative stress.[3] It is crucial to protect this compound solutions from light.
Q4: What are the known impurities or potential degradation products of this compound?
Several impurities of this compound have been identified, which may also represent potential degradation products. These are often referred to as Impurity B, D, E, and F in pharmaceutical contexts.
Troubleshooting Guide
This guide addresses specific problems you may encounter with this compound's solubility and stability during your experiments.
Issue 1: Low or inconsistent solubility in aqueous buffers for in vitro assays.
Possible Cause: this compound is a lipophilic compound with poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation. The presence of certain salts in the buffer can also affect solubility.
Solution:
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO. This stock solution can then be diluted into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.
-
pH Adjustment: The solubility of weakly basic compounds like this compound can sometimes be improved by adjusting the pH of the buffer. However, this must be done cautiously as extreme pH can lead to degradation.
-
Use of Solubilizing Agents: For some applications, non-ionic surfactants can be used to increase the solubility of poorly soluble compounds. However, the compatibility of these agents with your specific assay must be validated.[4]
Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous medium.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. This is a common issue with hydrophobic compounds in biological assays.[5][6]
Solution:
-
Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing upon addition of the stock solution to the aqueous medium to avoid localized high concentrations that can initiate precipitation.
-
Lower Final Concentration: If possible, reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, always run appropriate vehicle controls to account for any effects of the solvent on your assay.
Issue 3: Observed degradation of this compound in solution over time.
Possible Cause: this compound is susceptible to degradation, particularly when exposed to light, non-neutral pH, or elevated temperatures.
Solution:
-
Protect from Light: Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Control pH: Use buffered solutions to maintain a stable pH. Avoid highly acidic or alkaline conditions unless they are a specific requirement of your experiment.
-
Temperature Control: Prepare fresh solutions for each experiment and avoid long-term storage at room temperature. For longer-term storage, keep solutions at -20°C or -80°C.
-
Inert Atmosphere: If oxidative degradation is suspected, solutions can be purged with an inert gas like nitrogen or argon before sealing the container.
Data Presentation
Table 1: Qualitative Solubility of this compound Decanoate
| Solvent | Solubility |
| Water | Practically Insoluble[1] |
| Methylene Chloride | Very Soluble[1] |
| Ethanol (96%) | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound, adapted from standard industry practices.[7]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a fixed volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a consistent final DMSO concentration across all wells.
-
Incubation: Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours to allow for equilibration.
-
Measurement of Precipitation (Nephelometry): If available, use a nephelometer to measure the light scattering in each well, which is indicative of precipitation.
-
Quantification of Soluble Compound (HPLC-UV): a. Centrifuge the plate to pellet any precipitate. b. Carefully transfer the supernatant to a new plate. c. Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed or the concentration measured in the supernatant of the highest concentration well that does not show visible precipitation.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound, based on ICH guidelines.[8][9][10][11]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the this compound solution. Store in the dark at room temperature for a defined period.
-
Thermal Degradation: Store the this compound solution and solid material in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the this compound solution and solid material to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products. Determine the percentage of this compound remaining.
Visualizations
Caption: Troubleshooting workflow for this compound solubility and stability issues.
Caption: Simplified signaling pathway of the Dopamine D2 receptor antagonized by this compound.
References
- 1. This compound Decanoate - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. dev.usmall.com [dev.usmall.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. journals.ekb.eg [journals.ekb.eg]
Bromperidol Experiments: Technical Support Center for Interpreting Unexpected Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromperidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a typical antipsychotic belonging to the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1] By blocking these receptors, this compound reduces dopaminergic neurotransmission, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
Q2: Does this compound interact with other receptors?
Yes, in addition to its high affinity for dopamine D2 receptors, this compound also exhibits affinity for serotonin 5-HT2A receptors, albeit to a lesser extent.[1][2] This interaction may contribute to its effects on the negative symptoms of schizophrenia.[1] this compound also has a notable affinity for sigma-1 receptors, a structurally unique protein in the endoplasmic reticulum, which may contribute to some of its less understood neurological effects. Furthermore, it has mild antagonistic effects on alpha-adrenergic, histaminergic, and muscarinic receptors.[1]
Q3: What are the expected outcomes of this compound administration in preclinical models?
In animal models, this compound is expected to exhibit behaviors consistent with dopamine D2 receptor blockade. This includes a reduction in behaviors induced by dopamine agonists (e.g., apomorphine-induced stereotypy), catalepsy at higher doses, and effects on conditioned avoidance responses. In neurochemical studies, this compound is expected to increase dopamine turnover and the levels of dopamine metabolites (DOPAC and HVA) in the striatum and other dopamine-rich brain regions.
Q4: What are the known side effects of this compound?
The most common side effects are extrapyramidal symptoms (EPS), which are movement disorders resulting from the blockade of dopamine receptors in the nigrostriatal pathway.[1] These can include tremors, rigidity, and slowness of movement. Long-term use can lead to tardive dyskinesia, a condition characterized by involuntary, repetitive body movements. Other potential side effects include sedation, weight gain, and in rare cases, neuroleptic malignant syndrome (NMS), a life-threatening condition.
Troubleshooting Guide for Unexpected Experimental Results
This section addresses specific unexpected results you may encounter during your this compound experiments and provides potential explanations and troubleshooting steps.
Issue 1: Higher than Expected Potency or Efficacy in Functional Assays
You observe that this compound is more potent or efficacious in a functional assay (e.g., cAMP inhibition, calcium mobilization) than predicted by its binding affinity (Ki) at the dopamine D2 receptor.
Potential Explanations:
-
Inverse Agonism: this compound, like other butyrophenones such as haloperidol, may not be a silent antagonist but rather an inverse agonist at the dopamine D2 receptor.[3][4][5][6][7][8] This means that in addition to blocking the effects of agonists, it can also reduce the receptor's basal, or constitutive, activity. In cell systems with high receptor expression and constitutive activity, an inverse agonist will produce an effect on its own, which can be misinterpreted as higher potency or efficacy.
-
Functional Selectivity (Biased Agonism): The D2 receptor can signal through different downstream pathways, primarily the G-protein pathway (affecting cAMP levels) and the β-arrestin pathway. It is possible for a ligand to preferentially modulate one pathway over the other. Your assay might be particularly sensitive to the pathway that this compound more potently affects.
-
Off-Target Effects: If you are using a cell line that endogenously expresses other receptors to which this compound binds (e.g., 5-HT2A or sigma-1 receptors), the observed effect could be a composite of interactions with multiple targets, especially at higher concentrations.
Troubleshooting Steps:
-
Assess Basal Activity: Run the functional assay with this compound in the absence of any D2 agonist. An effect in this condition is indicative of inverse agonism.
-
Use a Neutral Antagonist: Compare the effects of this compound with a known neutral antagonist for the D2 receptor in your assay system. A neutral antagonist will block the agonist effect but will not alter the basal activity.
-
Profile Multiple Signaling Pathways: If possible, use orthogonal assays to measure both G-protein dependent signaling (e.g., cAMP assay) and β-arrestin recruitment. This can reveal if this compound exhibits functional selectivity in your system.
-
Characterize Your Cell Line: Ensure you have a complete understanding of the receptor expression profile of your cell line to rule out confounding off-target effects.
-
Vary Agonist Concentration: Perform antagonist curves with a range of agonist concentrations to better characterize the nature of the inhibition.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Your in vitro data show potent D2 receptor antagonism, but in vivo experiments show weaker than expected antipsychotic-like effects or unexpected behavioral outcomes.
Potential Explanations:
-
Pharmacokinetics and Metabolism: this compound's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model may limit its brain exposure. It is well-absorbed orally and has a long half-life, but species differences can exist.[9]
-
Blood-Brain Barrier Penetration: Insufficient penetration of the blood-brain barrier (BBB) can lead to low target engagement in the central nervous system.
-
Receptor Occupancy: The administered dose may not be sufficient to achieve the required level of D2 receptor occupancy (typically >60-70% for antipsychotic effects) in the relevant brain regions.
-
Interaction with Other Neurotransmitter Systems: this compound's effects on 5-HT2A and sigma-1 receptors could be modulating its in vivo behavioral profile in complex ways that are not apparent from in vitro D2 receptor assays. For example, some clinical reports suggest this compound may have an "activating effect".[10]
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK studies to measure the concentration of this compound in the plasma and brain of your animal model over time. Correlate these concentrations with the observed behavioral effects.
-
Receptor Occupancy Studies: Use techniques like ex vivo autoradiography or in vivo imaging (if available) to determine the level of D2 receptor occupancy at different doses of this compound.
-
Dose-Response Curves: Perform comprehensive dose-response studies for your behavioral endpoints to ensure you have tested a sufficiently wide range of doses.
-
Use of Selective Antagonists: In your behavioral paradigms, co-administer selective antagonists for 5-HT2A or sigma-1 receptors to dissect the contribution of these targets to the observed effects of this compound.
Issue 3: Paradoxical or Atypical Effects
You observe effects that are contrary to the expected actions of a typical antipsychotic, such as cognitive enhancement in certain tasks or anxiolytic-like effects at low doses.
Potential Explanations:
-
Sigma-1 Receptor Modulation: The sigma-1 receptor is known to modulate various neurotransmitter systems, including glutamatergic signaling through NMDA receptors. This compound's interaction with sigma-1 receptors could lead to downstream effects on neuronal plasticity and cognition that are independent of its D2 receptor antagonism.
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors in the prefrontal cortex is a key feature of atypical antipsychotics and is thought to contribute to their improved side-effect profile and potential benefits for negative and cognitive symptoms.[11][12][13] While this compound is classified as a typical antipsychotic, its 5-HT2A affinity may be sufficient to produce some "atypical" effects in sensitive models.
-
Dose-Dependent Effects: The pharmacological effects of this compound may differ at various doses. Low doses might preferentially engage certain receptor populations or brain circuits, leading to different behavioral outcomes than high, cataleptogenic doses.
Troubleshooting Steps:
-
Investigate Sigma-1 Receptor Involvement: Test the effects of this compound in your model in the presence of a selective sigma-1 receptor antagonist. If the paradoxical effect is blocked, it suggests the involvement of this receptor.
-
Compare with a Pure D2 Antagonist: Benchmark the effects of this compound against a more selective D2 antagonist with minimal affinity for other receptors. This can help to isolate the effects specifically due to D2 blockade.
-
Explore a Wide Dose Range: Carefully characterize the dose-response relationship for the paradoxical effect to determine the specific dose window in which it occurs.
-
Utilize Knockout Animal Models: If available, use of sigma-1 or 5-HT2A receptor knockout animals can provide definitive evidence for the involvement of these receptors in the observed effects of this compound.
Summary of Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for its primary targets. Note that these values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue/cell type, assay buffer).
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Reported Ki (nM) | Reference Compound | Reference Ki (nM) |
| Dopamine D2 | ~1-5 | Haloperidol | ~1-4 |
| Serotonin 5-HT2A | ~20-50 | Ketanserin | ~1-5 |
| Sigma-1 | ~2-10 | Haloperidol | ~2-5 |
Table 2: this compound Functional Potencies (IC50/EC50, nM)
| Assay | Receptor | Measurement | Reported IC50/EC50 (nM) |
| cAMP Inhibition | Dopamine D2 | Inhibition of forskolin-stimulated cAMP | ~5-20 |
| Calcium Flux | Serotonin 5-HT2A | Inhibition of serotonin-induced calcium release | ~50-150 |
| β-Arrestin Recruitment | Dopamine D2 | Antagonism of agonist-induced recruitment | ~10-40 |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Rat striatal tissue homogenate or membranes from cells stably expressing the human D2 receptor (e.g., CHO-D2L cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (typically at a concentration close to its Kd).
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter and Cocktail.
Method:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or this compound at various concentrations.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional potency (IC50) of this compound as an antagonist at the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Agonist: Serotonin (5-HT) at a concentration that produces a submaximal response (e.g., EC80).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with liquid handling capabilities.
Method:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the 5-HT agonist to all wells and immediately begin recording the fluorescence signal over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound on the 5-HT-induced calcium signal and calculate the IC50 value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through the β-arrestin pathway, which is involved in receptor desensitization and can initiate distinct downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Troubleshooting Logic for Unexpected Potency
This workflow outlines the logical steps a researcher might take when encountering unexpectedly high potency of this compound in a D2 receptor functional assay.
Troubleshooting Workflow for Unexpected Potency
Experimental Workflow for In Vivo Microdialysis
This diagram illustrates the key steps in an in vivo microdialysis experiment to measure the effect of this compound on dopamine release in the rat striatum.
In Vivo Microdialysis Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, this compound, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inverse agonism of antipsychotic drugs at the D(2) dopamine receptor: use of a mutant D(2) dopamine receptor that adopts the activated conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors | Semantic Scholar [semanticscholar.org]
- 5. Inverse agonism at dopamine D2 receptors. Haloperidol-induced prolactin release from GH4C1 cells transfected with the human D2 receptor is antagonized by R(-)-n-propylnorapomorphine, raclopride, and phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Bromperidol Concentration for Receptor Binding: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing bromperidol concentration for receptor binding assays. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound for receptor binding assays?
A1: this compound, a butyrophenone antipsychotic, primarily targets dopamine D2 and serotonin 5-HT2A receptors. It acts as an antagonist at these receptors, meaning it blocks their activity.[1] Therefore, receptor binding assays for this compound should focus on these two receptor subtypes.
Q2: What are the reported binding affinities (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors?
A2: The binding affinity of a drug to its receptor is a critical parameter in optimizing experimental concentrations. The table below summarizes the reported Ki values for this compound at its primary targets.
| Compound | Receptor | Ki (nM) |
| This compound | Dopamine D2 | 0.25 |
| Serotonin 5-HT2A | 1.8 |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue source, and assay buffer composition.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are recommended protocols for conducting this compound binding assays for both dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Rat striatal membranes or cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: this compound in a series of dilutions.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound or the non-specific binding control.
-
Receptor membranes (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Rat cortical membranes or cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin or [3H]-Spiperone (which also binds with high affinity to 5-HT2A receptors).
-
Non-specific Binding Control: Mianserin (10 µM) or unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound in a series of dilutions.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure: The procedure is similar to the dopamine D2 receptor binding assay, with the following modifications:
-
Use the appropriate receptor source and radioligand for the 5-HT2A receptor.
-
The incubation time and temperature may need to be optimized specifically for this receptor.
Troubleshooting Guide
This section addresses common issues encountered during this compound receptor binding assays.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Non-specific Binding | - Radioligand concentration is too high. - Insufficient washing of filters. - Radioligand is sticking to the filter or plate. - Receptor preparation is contaminated. | - Use a radioligand concentration at or below its Kd. - Increase the number and/or volume of washes with ice-cold buffer. - Pre-soak filters in polyethyleneimine (PEI). - Use a different type of filter or plate. - Prepare fresh receptor membranes. |
| Low Specific Binding | - Receptor concentration is too low. - Inactive receptor preparation. - Incubation time is too short. - Incorrect assay buffer composition. | - Increase the amount of membrane protein in the assay. - Prepare fresh membranes and ensure proper storage. - Optimize the incubation time to ensure equilibrium is reached. - Verify the pH and ionic strength of the buffer. |
| Poor Reproducibility | - Inconsistent pipetting. - Variation in incubation time or temperature. - Incomplete filtration or washing. - Scintillation counter malfunction. | - Use calibrated pipettes and ensure consistent technique. - Standardize all incubation parameters. - Ensure a consistent and rapid filtration process. - Perform regular maintenance and calibration of the scintillation counter. |
| High Variability Between Replicates | - Inhomogeneous membrane suspension. - Bubbles in the assay wells. - Edge effects in the microplate. | - Vortex the membrane suspension before each use. - Centrifuge the plate briefly before incubation to remove bubbles. - Avoid using the outer wells of the plate or fill them with buffer. |
Signaling Pathway Diagrams
Understanding the signaling pathways of the target receptors is essential for interpreting experimental results.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[2][3][4] Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (camp).[2][3][4] This leads to a reduction in the activity of protein kinase A (PKA). D2 receptor activation can also modulate ion channel activity and other signaling cascades.[5]
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR.[6][7] Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] These events lead to a variety of downstream cellular responses.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for this compound Receptor Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of this compound for its target receptors.
Caption: Experimental Workflow for this compound Binding Assay.
References
- 1. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, this compound, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Bromperidol Animal Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bromperidol in animal studies. The information is compiled from various preclinical studies to assist with experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
A1: Based on preclinical data, the most frequently reported side effects associated with this compound and similar butyrophenone antipsychotics in animal models include extrapyramidal symptoms (EPS), sedation, and reproductive and developmental effects. Neuroleptic Malignant Syndrome (NMS) is a rare but serious potential side effect.
Q2: Which animal models are typically used to assess the side effects of this compound?
A2: Rodents, particularly rats, are the most common models for studying the side effects of this compound, especially for assessing extrapyramidal symptoms like catalepsy and vacuous chewing movements. Rabbits are also used, particularly in reproductive and developmental toxicity studies. Porcine models have been used to investigate neuroleptic-induced malignant syndrome, although this has been demonstrated with the related compound, haloperidol.
Q3: How is this compound administered in these animal studies?
A3: this compound has been administered through various routes in animal studies, including oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.) injections. A long-acting decanoate formulation is also available for intramuscular (i.m.) administration to achieve sustained drug release.
Troubleshooting Guides
Issue 1: Unexpected severity or incidence of Extrapyramidal Symptoms (EPS)
Possible Cause: Dose, animal strain, or sex differences.
Troubleshooting Steps:
-
Review Dosage: Compare your administered dose with the effective doses reported in the literature for inducing catalepsy. For instance, in rats, the ED50 for haloperidol-induced catalepsy has been reported to be in the range of 0.23-0.42 mg/kg for males and 0.13-0.45 mg/kg for females[1].
-
Consider Strain and Sex: Different rat strains can exhibit varying sensitivity to neuroleptic-induced side effects[1][2]. Females may also show greater sensitivity to catalepsy at certain doses[1]. Ensure your chosen strain and sex are appropriate for your experimental goals.
-
Refine Assessment Method: Utilize a standardized and validated method for quantifying EPS. For catalepsy, the bar test is a common method where the time the animal maintains an imposed posture is measured. For tardive dyskinesia-like movements, counting vacuous chewing movements (VCMs) is a standard approach.
Issue 2: High variability in vacuous chewing movement (VCM) counts
Possible Cause: Inter-individual animal differences or procedural inconsistencies.
Troubleshooting Steps:
-
Increase Sample Size: Significant inter-individual variability in the development of VCMs has been reported, with some animals showing no movements while others display intense activity even after prolonged treatment[2]. Increasing the number of animals per group can help to obtain more statistically robust data.
-
Standardize Observation Period: VCMs should be counted for a standardized duration and at consistent time points after drug administration.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the observation cages to minimize stress-induced movements that could be confounded with VCMs.
Quantitative Data Summary
Table 1: Haloperidol-Induced Catalepsy in Rats (as a proxy for this compound)
| Animal Model | Dose (mg/kg, i.p.) | Endpoint | Result | Reference |
| Male Rats (various strains) | 0.03 - 10 | ED50 for catalepsy | 0.23 - 0.42 mg/kg | [1] |
| Female Rats (various strains) | 0.03 - 10 | ED50 for catalepsy | 0.13 - 0.45 mg/kg | [1] |
Table 2: Reproductive and Developmental Toxicity of this compound in Rats
| Animal Model | Dose (mg/kg/day, p.o.) | Duration | Observed Effects in Dams | Observed Effects in Fetuses (F1) | Reference |
| Wistar-Imamichi Rats | 1.5 | Gestation days 7-17 | Sedation, decreased body weight, food, and water intake | - | [3] |
| Wistar-Imamichi Rats | 10.0 | Gestation days 7-17 | Sedation, decreased body weight, food, and water intake | Decreased live fetal weight, retarded ossification, slight decrease in day 1 viability, delayed eyelid opening, reduced growth rate, decreased organ weight | [3] |
Experimental Protocols
Protocol 1: Assessment of Catalepsy in Rats (Bar Test)
-
Animal Model: Male or female rats (specify strain, e.g., Sprague-Dawley).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
At specified time points after drug administration, gently place the rat's forepaws on the bar.
-
Start a stopwatch and measure the time until the rat removes both forepaws from the bar.
-
A cut-off time (e.g., 3 minutes) is typically used.
-
-
Data Analysis: Record the latency to descend for each animal. The data can be analyzed to determine the dose-response relationship and calculate the ED50.
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs) in Rats
-
Animal Model: Male rats (specify strain).
-
Drug Administration: Administer this compound (often as a long-acting decanoate formulation) or vehicle for a chronic period (e.g., several weeks).
-
Observation:
-
Place individual rats in a transparent observation cage.
-
Allow a brief acclimatization period.
-
Observe and count the number of VCMs (mouth movements in the vertical plane not directed at any physical object) for a set period (e.g., 2 minutes).
-
-
Data Analysis: The frequency of VCMs (counts per minute) is calculated for each animal and compared between treatment groups.
Visualizations
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent Long-Term Consequences of Chronic Treatment with Haloperidol, Risperidone, and Bromocriptine on Traumatic Brain Injury–Induced Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromperidol-Induced Extrapyramidal Symptoms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bromperidol-induced extrapyramidal symptoms (EPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during preclinical studies of this compound-induced EPS.
Q1: What are the common extrapyramidal symptoms induced by this compound and the corresponding animal models?
A1: this compound, a typical antipsychotic, can induce a range of extrapyramidal symptoms. The most common, along with their preclinical models, are:
-
Parkinsonism (Akinesia, Bradykinesia, Rigidity): Characterized by slowed movement and muscle stiffness. The most common animal model is the catalepsy test in rats or mice.[1][2]
-
Tardive Dyskinesia (TD): Involuntary, repetitive body movements, often involving the orofacial region. This is modeled in rodents by observing vacuous chewing movements (VCMs) after chronic antipsychotic administration.[3][4][5]
-
Akathisia: A state of motor restlessness and a subjective feeling of inner unease. Animal models include the rat defecation model as a measure of emotional distress and observation of restless movements.
-
Acute Dystonia: Sudden, involuntary muscle contractions. While more challenging to model consistently in rodents, severe motor abnormalities following acute high doses can be indicative of dystonic reactions.
Q2: My animal model is showing inconsistent or no catalepsy after this compound administration. What should I check?
A2: Inconsistent catalepsy is a common issue. Here are several factors to troubleshoot:
-
Drug Dosage and Administration: Ensure the correct dose of this compound is being administered. For rats, cataleptic effects are typically observed at doses around 1 mg/kg (i.p.).[2] Verify the stability and solubility of your this compound solution. Intraperitoneal (i.p.) injections should be administered consistently to ensure proper absorption.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to antipsychotic-induced catalepsy.[6] For instance, Sprague-Dawley rats are commonly used.[7] Female rats may show greater sensitivity at certain doses.[4][6]
-
Apparatus and Environmental Factors: The dimensions of the catalepsy bar (height and diameter) can significantly influence the results.[8][9] Ensure the testing environment is quiet and free from sudden stimuli that could startle the animal out of a cataleptic state.[1]
-
Handling and Acclimation: Gently handle the animals to minimize stress, which can affect motor performance. Ensure animals are adequately acclimated to the testing room and apparatus before the experiment.
-
Repeated Testing: Be aware that repeated testing can sometimes lead to learned behaviors or habituation, potentially altering the catalepsy scores.[8][9]
Q3: How can I differentiate between sedation and true catalepsy in my experimental animals?
A3: This is a critical distinction. While both may involve immobility, a key difference is the presence of muscle rigidity in catalepsy.
-
Righting Reflex: A simple and effective method is to gently place the animal on its back. A sedated animal will typically be limp and have a delayed or absent righting reflex. A cataleptic animal, due to muscle rigidity, will often right itself more quickly, though its movements may be slow and stiff.
-
Muscle Tone: Gently manipulating the limbs of the animal can help assess muscle tone. Cataleptic animals will exhibit increased resistance to passive movement.
-
Observation of Posture: Cataleptic animals will maintain an externally imposed, often awkward, posture for an extended period. Sedated animals are less likely to maintain such postures.
Q4: I am observing high variability in Vacuous Chewing Movements (VCMs) in my tardive dyskinesia model. How can I improve consistency?
A4: High variability is a known challenge in the VCM model. Consider the following:
-
Duration of Treatment: VCMs develop after chronic administration of antipsychotics. Ensure your treatment period is sufficiently long (e.g., several weeks) to induce stable VCMs.[3][7]
-
Method of Drug Administration: Continuous administration via osmotic mini-pumps may produce more consistent VCMs compared to daily injections.[10]
-
Scoring Method: Use a clear and consistent scoring protocol. This can involve counting the number of VCMs over a set period. Blinding the observer to the treatment groups is crucial to prevent bias. The use of video recording for later analysis by multiple trained raters can also improve reliability.
-
Animal Strain: As with catalepsy, the choice of rat strain can impact the development and consistency of VCMs. Sprague-Dawley rats have been reported to show relatively high rates of VCMs with low variability.[3][7][11]
-
Individual Variability: Be aware that there can be significant inter-individual differences in the development of VCMs, mirroring the clinical situation where not all patients develop tardive dyskinesia.[3][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on this compound and the closely related typical antipsychotic, haloperidol. Given the similar EPS profiles of these two drugs, haloperidol data is provided as a reference for experimental design.[12][13]
| Drug | Animal Model | Dose | Route | Observed Effect |
| This compound | Rat (Intracranial Self-Stimulation) | ED50: 0.041 mg/kg | s.c. | Dose-related response inhibition |
| Haloperidol | Rat (Catalepsy) | ED50: 0.23-0.42 mg/kg (males) | i.p. | Induction of catalepsy |
| Haloperidol | Rat (Catalepsy) | ED50: 0.13-0.45 mg/kg (females) | i.p. | Induction of catalepsy |
| Haloperidol | Rat (Vacuous Chewing Movements) | 1.5 mg/kg/day | oral | Development of VCMs after 19 weeks |
| Drug | Patient Population | Daily Dose Range | Side Effect | Incidence |
| This compound | Psychotic Patients | 1-15 mg | Tremor | 3/19 |
| Parkinsonism | 5/19 | |||
| Akathisia | 4/19 | |||
| Haloperidol | Psychotic Patients | 1-15 mg | Tremor | 6/18 |
| Parkinsonism | 4/18 | |||
| Akathisia | 3/18 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are primarily based on studies using haloperidol but can be adapted for this compound due to their similar mechanisms of inducing EPS.
Protocol 1: Induction and Measurement of Catalepsy in Rats
Objective: To assess the degree of parkinsonism-like muscle rigidity induced by this compound.
Materials:
-
This compound solution (e.g., dissolved in saline with a small amount of tween 80)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Catalepsy bar apparatus (a horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Catalepsy Assessment: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Measurement: Start the stopwatch immediately. Measure the time (in seconds) the rat remains in this position. The trial ends when the rat removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be established.
-
Scoring: The latency to descend is used as the measure of catalepsy.
Protocol 2: Induction and Measurement of Vacuous Chewing Movements (VCMs) in Rats
Objective: To model tardive dyskinesia through the observation of orofacial dyskinesia.
Materials:
-
This compound (for chronic administration, e.g., in drinking water, food, or via osmotic mini-pumps)
-
Male Sprague-Dawley rats
-
Observation cages with a clear floor and mirrors to allow for unobstructed viewing
-
Video recording equipment
Procedure:
-
Chronic Drug Administration: Administer this compound daily for an extended period (e.g., 12-24 weeks).
-
Observation Period: At regular intervals (e.g., weekly), place each rat individually in the observation cage.
-
Acclimation: Allow the rat to acclimate for a few minutes.
-
VCM Counting: For a set period (e.g., 2-5 minutes), count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed at solid material. Tongue protrusions should be counted separately.
-
Data Analysis: The frequency of VCMs per observation period is the primary outcome measure.
Visualizations
Signaling Pathway of this compound-Induced Extrapyramidal Symptoms
Caption: D2 receptor antagonism by this compound and its downstream effects.
Experimental Workflow for Assessing Catalepsy
Caption: Workflow for the rat catalepsy test.
Troubleshooting Logic for Inconsistent Catalepsy Results
Caption: Decision-making guide for troubleshooting inconsistent catalepsy.
References
- 1. Differential effects of antipsychotics on haloperidol-induced vacuous chewing movements and subcortical gene expression in the rat | CDRL [cdrl-ut.org]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of haloperidol-induced tardive vacuous chewing movements and supersensitive somatodendritic serotonergic response by buspirone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antipsychotic-induced extrapyramidal symptoms and their management | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Motivational disturbances in rodent models of neuropsychiatric disorders [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, this compound, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bromperidol Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when working with bromperidol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a typical antipsychotic of the butyrophenone class.[1] Its primary mechanism of action is the potent antagonism of dopamine D2 receptors in the central nervous system.[1] This blockade of dopaminergic neurotransmission is believed to be the basis for its antipsychotic effects.[1] this compound also exhibits some affinity for serotonin (5-HT2) receptors, which may contribute to its overall pharmacological profile.[1]
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound is well-absorbed after oral administration and has a relatively long elimination half-life, which supports a once-daily dosing regimen in clinical settings.[2] It is extensively metabolized in the liver, with metabolites excreted in both urine and feces.[2] In humans, a major metabolic pathway is O-glucuronidation of the parent drug.[2]
Q3: What are the main sources of experimental variability when working with this compound?
A3: Experimental variability with this compound can arise from several factors:
-
Pharmacokinetic differences: Species-specific variations in metabolism can lead to different plasma concentrations and metabolite profiles.[2][3]
-
Genetic polymorphisms: Variations in cytochrome P450 enzymes, particularly CYP2D6, may influence the metabolism of this compound, leading to inter-individual differences in drug exposure and response.[4][5][6][7][8]
-
Experimental conditions: In vitro assay parameters such as radioligand concentration, incubation time, and temperature can significantly impact results.[9][10][11] In vivo, factors like the animal model chosen, route of administration, and stress levels can affect outcomes.[12][13][14][15]
-
Drug formulation and stability: The solubility and stability of this compound in experimental buffers can influence its effective concentration.[16]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is soluble in DMSO.[16] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the assay buffer to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. For aqueous buffers, the solubility of the free base is low and pH-dependent.[17]
Troubleshooting Guides
In Vitro Assays: Dopamine D2 Receptor Binding
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing of filters.3. Radioligand is sticking to filters or plates.4. Inadequate blocking of non-specific sites. | 1. Use a radioligand concentration of 2-3 times the Kd.[9]2. Increase the number and volume of washes with ice-cold buffer.3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI).4. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. |
| Low specific binding | 1. Low receptor expression in the cell line or tissue preparation.2. Degraded radioligand or test compound.3. Suboptimal incubation time or temperature.4. Incorrect buffer composition or pH. | 1. Verify receptor expression using a positive control or a different cell line.2. Use fresh, properly stored radioligand and test compound.3. Optimize incubation time and temperature to reach equilibrium.4. Ensure the buffer composition and pH are optimal for receptor binding. |
| Inconsistent IC50/Ki values | 1. Inaccurate pipetting or serial dilutions.2. Variability in cell or membrane preparation.3. Ligand depletion due to high receptor concentration.4. Fluctuation in incubation temperature. | 1. Calibrate pipettes and use precise dilution techniques.2. Standardize the cell harvesting and membrane preparation protocol.3. Ensure the receptor concentration is significantly lower than the Kd of the radioligand.[18]4. Use a temperature-controlled incubator or water bath. |
In Vivo Studies: Animal Models of Schizophrenia
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral response | 1. Inconsistent drug administration (e.g., intraperitoneal injection technique).2. Animal stress from handling or environmental factors.3. Genetic drift in the animal colony.4. Circadian rhythm effects. | 1. Ensure all personnel are properly trained in the administration technique.2. Acclimate animals to the experimental room and handling procedures.3. Use animals from a reputable supplier and from the same litter when possible.4. Conduct behavioral testing at the same time of day for all animals. |
| Lack of expected drug effect | 1. Incorrect dosage or formulation.2. Poor bioavailability via the chosen route of administration.3. Rapid metabolism of the drug in the chosen species.4. The chosen behavioral model is not sensitive to D2 antagonists. | 1. Double-check dose calculations and ensure the drug is fully dissolved or suspended.2. Consider a different route of administration or a formulation that enhances absorption.3. Consult pharmacokinetic data for the species being used and adjust the dose accordingly.[2][3]4. Use a well-validated model for antipsychotic screening, such as amphetamine-induced hyperlocomotion.[13][19][20] |
| Unexpected side effects (e.g., excessive sedation) | 1. Dose is too high.2. Off-target effects of the drug.3. Interaction with other administered substances. | 1. Perform a dose-response study to determine the optimal therapeutic window.2. Be aware of this compound's affinity for other receptors (e.g., 5-HT2).[1]3. Avoid co-administration of other CNS-active compounds unless it is part of the experimental design. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinity (Ki in nM)
| Receptor | Reported Ki (nM) | Reference |
| Dopamine D2 | ~1.2 | --INVALID-LINK-- |
| Dopamine D2 | ~0.28 (pKi 9.56) | --INVALID-LINK-- |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue/cell source, buffer composition).
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Tmax (hours) | Elimination Half-life (hours) | Reference |
| Rat | Oral | ~4 | ~20 | --INVALID-LINK-- |
| Dog | Oral | ~4 | ~24 | --INVALID-LINK-- |
| Human | Oral | 4-8 | 20-40 | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology: In Vitro Dopamine D2 Receptor Competition Binding Assay
This protocol is adapted from standard procedures for [3H]-spiperone binding assays.[9][10][11][21]
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-spiperone (radioligand).
-
This compound.
-
(+)-Butaclamol or unlabeled spiperone (for non-specific binding determination).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [3H]-spiperone, and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, [3H]-spiperone, a high concentration of unlabeled competitor (e.g., 10 µM (+)-butaclamol), and cell membranes.
-
Competition Binding: Assay buffer, [3H]-spiperone, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Add [3H]-spiperone to a final concentration of 2-3 times its Kd for the D2 receptor. Add cell membranes (typically 20-50 µg of protein per well). Incubate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-spiperone binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology: In Vivo Amphetamine-Induced Hyperlocomotion Model
This protocol is a standard method for screening antipsychotic drug efficacy.[13][19][20]
Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion in rodents.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
This compound.
-
d-Amphetamine.
-
Vehicle (e.g., saline with a small amount of Tween 80 for this compound).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the animals to the housing facility for at least one week and to the testing room for at least one hour before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes.
-
Drug Administration:
-
Administer this compound (at various doses) or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a pre-treatment time (e.g., 30-60 minutes, depending on the route of administration), administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous) or saline.
-
-
Behavioral Testing: Immediately after the amphetamine injection, place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).
-
Compare the total locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly reduces amphetamine-induced hyperlocomotion.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Biotransformation of this compound in rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of CYP2D6 polymorphisms on plasma concentration and therapeutic effect of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Impact of CYP2D6 Polymorphism on Steady-State Plasma Levels of Risperidone and 9-Hydroxyrisperidone in Thai Children and Adolescents with Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of CYP2D6 gene polymorphism on plasma concentration and therapeutic effect of olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodology of 3H-spiperone binding to lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 13. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 14. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 15. acnp.org [acnp.org]
- 16. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 17. Formulation and evaluation of fast dissolving tablets of haloperidol solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti psychotic screening methods | PPTX [slideshare.net]
- 20. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
Technical Support Center: Synthesis of Bromperidol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromperidol analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its analogs, providing potential causes and recommended solutions.
Problem 1: Low Yield in Friedel-Crafts Acylation Step
Question: I am experiencing a significantly low yield during the Friedel-Crafts acylation of a substituted benzene with 4-chlorobutyryl chloride. What are the potential causes and how can I improve the yield?
Answer: Low yields in Friedel-Crafts acylation are a common issue. Several factors can contribute to this problem. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring | The Friedel-Crafts acylation reaction does not work well with strongly deactivated aromatic rings. If your starting benzene derivative contains strongly electron-withdrawing groups, the reaction may be inhibited. Consider using a more reactive derivative if possible. |
| Insufficient Catalyst | A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because both the reactant and the ketone product can form complexes with it. Ensure you are using an adequate amount of the catalyst. |
| Moisture Contamination | Lewis acids like AlCl₃ are highly sensitive to moisture, which can quench the catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the rate and selectivity of the acylation. Experiment with varying the temperature. Some reactions may benefit from initial cooling followed by a gradual warming to room temperature. |
| Impure Reagents | The purity of the starting materials, especially the acyl chloride and the Lewis acid, is crucial. Use freshly opened or purified reagents. |
Problem 2: Formation of Side Products in N-Alkylation Step
Question: During the N-alkylation of the 4-(4-bromophenyl)-4-hydroxypiperidine intermediate with the butyrophenone side chain, I am observing significant formation of unknown impurities. What are the likely side reactions and how can I minimize them?
Answer: The N-alkylation step is critical and can be prone to side reactions. Here are some common issues and solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation (Quaternary Salt Formation) | The piperidine nitrogen can be alkylated twice, leading to the formation of a quaternary ammonium salt. This is more likely if the reaction is run for an extended period or at high temperatures. Monitor the reaction closely using TLC and stop it once the starting material is consumed. Use a molar equivalent of the alkylating agent. |
| Elimination Reactions | The alkylating agent, 4-chloro-1-(4-fluorophenyl)butan-1-one, can undergo elimination reactions in the presence of a strong base. Use a non-nucleophilic base such as potassium carbonate or triethylamine. |
| Competing Reactions of the Hydroxyl Group | The hydroxyl group on the piperidine ring can potentially compete with the secondary amine for the alkylating agent, although this is less common. If suspected, consider protecting the hydroxyl group before N-alkylation and deprotecting it in a subsequent step. |
Problem 3: Difficulty in Purifying the Final this compound Analog
Question: I am struggling to purify my final this compound analog. Column chromatography is not giving a clean separation. What are some alternative purification strategies?
Answer: Purification of butyrophenone analogs can be challenging due to the presence of structurally similar impurities.
| Purification Method | Recommendations |
| Column Chromatography | Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture with a small amount of methanol) can be effective. The use of a small percentage of a basic modifier like triethylamine in the eluent can help to reduce tailing on silica gel for these basic compounds. |
| Crystallization | If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems. Common solvents for crystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and hexane. A combination of a solvent in which the compound is soluble and a non-solvent can also be effective. |
| Preparative HPLC | For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used. Reverse-phase columns are commonly employed for the purification of such compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound synthesis?
A1: Common impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. Some potential impurities are listed by organizations like Pharmaffiliates.[2][3] These can include unreacted starting materials, byproducts from the Friedel-Crafts acylation and N-alkylation steps, and dimers or other condensation products.
Q2: How can I confirm the structure of my synthesized this compound analog?
A2: A combination of analytical techniques should be used for structural confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will help to identify the presence of key functional groups such as the carbonyl (C=O) and hydroxyl (O-H) groups.
Q3: Are there any stereoselectivity challenges in the synthesis of this compound analogs?
A3: The core structure of this compound contains a tertiary alcohol, which is a chiral center if the substituents at the 4-position of the piperidine ring are different. For analogs with additional chiral centers, controlling the stereochemistry can be a significant challenge. The synthesis of chiral 4-hydroxypiperidines is an active area of research, with methods including diastereoselective reductions and enzymatic resolutions being employed to obtain specific stereoisomers.[4][5][6][7]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation to form the butyrophenone intermediate.
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the substituted benzene derivative and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.
-
Add a solution of 4-chlorobutyryl chloride in the same anhydrous solvent dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: N-Alkylation of Piperidine Intermediate
This protocol outlines a general procedure for the N-alkylation of the piperidine intermediate.
-
In a round-bottom flask, dissolve the 4-(4-bromophenyl)-4-hydroxypiperidine intermediate and the butyrophenone intermediate from the previous step in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or crystallization.
Visualizations
This compound Analog Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
Dopamine D2 Receptor Signaling Pathway
This compound and its analogs primarily act as antagonists at dopamine D2 receptors.[8] The diagram below illustrates a simplified signaling cascade associated with D2 receptor activation.
Caption: Simplified Dopamine D2 receptor antagonist signaling pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate [ouci.dntb.gov.ua]
- 7. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 8. veeprho.com [veeprho.com]
Validation & Comparative
A Preclinical Head-to-Head: Bromperidol vs. Haloperidol
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of typical antipsychotics, the butyrophenones haloperidol and its structural analog bromperidol have long been subjects of clinical and preclinical investigation. While both agents are known for their potent antidopaminergic activity, a detailed comparative analysis of their preclinical profiles is crucial for researchers aiming to understand their subtle yet significant differences. This guide provides a comprehensive overview of the available head-to-head preclinical data, focusing on key performance metrics to inform future research and development.
At a Glance: Comparative Efficacy and Extrapyramidal Effects
Direct preclinical comparisons reveal a nuanced picture of the relative potencies of this compound and haloperidol. In a key in vivo measure of antipsychotic-like activity, the intracranial self-stimulation (ICSS) model in rats, both compounds demonstrated potent, dose-dependent inhibition. Notably, their potencies were found to be remarkably similar.
| Compound | Intracranial Self-Stimulation (ICSS) - ED50 (mg/kg, s.c.) | Reference |
| This compound | 0.041 | [1] |
| Haloperidol | 0.047 | [1] |
A critical aspect of preclinical antipsychotic evaluation is the assessment of the potential for extrapyramidal side effects (EPS), often predicted by the induction of catalepsy in rodents. While direct comparative studies are limited, available data on haloperidol indicate a consistent cataleptic effect.
| Compound | Catalepsy in Rats - ED50 (mg/kg, IP) | Reference |
| Haloperidol | 0.23 - 0.42 (males) | [2] |
| Haloperidol | 0.13 - 0.45 (females) | [2] |
Delving Deeper: Pharmacodynamic and Pharmacokinetic Profiles
Both this compound and haloperidol are characterized by their strong antagonism of central dopamine receptors, which is believed to be the primary mechanism of their antipsychotic action.[3] Clinical observations suggest that this compound may have a faster onset of action compared to haloperidol.[3][4]
Experimental Methodologies: A Closer Look
To facilitate the replication and extension of these findings, detailed experimental protocols for the key preclinical models are outlined below.
Intracranial Self-Stimulation (ICSS)
This behavioral paradigm is a highly sensitive and specific method for evaluating the anhedonic or motivation-blunting effects of antipsychotic drugs, which are thought to correlate with their clinical efficacy.
Experimental Protocol:
-
Animal Model: Male rats are typically used.
-
Electrode Implantation: Monopolar nickel-chrome electrodes are surgically implanted in the medial forebrain bundle at the level of the lateral hypothalamus, a key area in the brain's reward circuitry.
-
Training: Following a recovery period, rats are trained to press a lever to receive a brief electrical stimulation (e.g., 0.5 seconds of 100 Hz sine-wave stimulation). The current intensity is individually adjusted to a level that sustains a stable and high rate of responding.
-
Drug Administration: this compound, haloperidol, or a vehicle control is administered subcutaneously (s.c.) at various doses.
-
Testing: At a specified time point after drug administration (e.g., 1 hour), the rats are placed back in the operant chambers, and the number of lever presses for electrical stimulation is recorded over a set period.
-
Data Analysis: The dose at which the drug produces a 50% reduction in the rate of self-stimulation (ED50) is calculated from the dose-response curve.
Catalepsy Assessment (Bar Test)
The bar test is a widely used method to assess the cataleptic state in rodents, which is considered a predictive model for extrapyramidal side effects in humans.
Experimental Protocol:
-
Animal Model: Rats or mice are used.
-
Drug Administration: The test compound (e.g., haloperidol) or vehicle is administered, typically via intraperitoneal (IP) injection.
-
Testing Procedure: At various time points after injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on a horizontal bar raised a specific height from the surface (e.g., 9 cm for rats).
-
Measurement: The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time is pre-determined (e.g., 180 seconds). An animal is considered cataleptic if it remains in this imposed posture for an extended period.
-
Data Analysis: The dose that induces catalepsy in 50% of the animals (ED50) is determined from the dose-response data.
Logical Framework for Preclinical Comparison
The preclinical assessment of antipsychotics like this compound and haloperidol follows a logical progression from in vitro characterization to in vivo behavioral evaluation. This framework allows for a comprehensive understanding of a compound's pharmacological profile.
Conclusion and Future Directions
Future research should focus on conducting comprehensive, direct comparative studies that include:
-
In vitro receptor binding assays across a wide range of CNS receptors to elucidate any differences in their off-target profiles.
-
Head-to-head pharmacokinetic studies in the same animal models to understand the relationship between plasma/brain concentrations and behavioral effects.
-
Comparative efficacy studies in other established animal models of psychosis, such as the conditioned avoidance response, to broaden the understanding of their therapeutic potential.
Such studies will be invaluable for the scientific community to fully characterize the preclinical profiles of these two important butyrophenone antipsychotics and to guide the development of future generations of antipsychotic drugs with improved efficacy and safety profiles.
References
- 1. This compound, a new potent neuroleptic of the butyrophenone series. A comparison of the effects of this compound and haloperidol in intracranial self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind study with two butyrophenone derivatives: this compound vs. haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of prolactin concentrations between haloperidol and this compound treatments in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromperidol and Risperidone Receptor Profiles
This guide provides a detailed comparison of the receptor binding affinities of the typical antipsychotic bromperidol and the atypical antipsychotic risperidone. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the pharmacological differences between these two compounds. All quantitative data is based on in vitro experimental findings.
Receptor Binding Affinity Profile
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | ||
| D₂ | 0.3 - 1.55 | 3.13 - 3.2[1][2] |
| D₃ | 1.8 | 9.0[3] |
| D₄ | 0.8 | 7.3[2] |
| Serotonin Receptors | ||
| 5-HT₁A | 130 | 420[2] |
| 5-HT₂A | 1.2 | 0.16 - 0.2[1][2] |
| 5-HT₂C | 15 | 50[2] |
| 5-HT₇ | 3.4 | - |
| Adrenergic Receptors | ||
| α₁ | 1.1 | 0.8[1] |
| α₂ | 18 | 7.54[1] |
| Histamine Receptors | ||
| H₁ | 12 | 2.23 - 20[1][2] |
| Muscarinic Receptors | ||
| M₁ | >10,000 | >10,000[2] |
Data compiled from various sources. Note that absolute Ki values can vary between studies due to different experimental conditions.
Key Pharmacological Differences
Risperidone is characterized by its potent antagonism of both serotonin 5-HT₂A and dopamine D₂ receptors.[3] Notably, it exhibits a much higher affinity for the 5-HT₂A receptor compared to the D₂ receptor.[1][2] This high 5-HT₂A/D₂ affinity ratio is a hallmark of many atypical antipsychotics.[2]
This compound, a butyrophenone derivative, is a potent D₂ receptor antagonist, with an affinity comparable to or slightly higher than that of risperidone for this receptor.[4] However, its affinity for the 5-HT₂A receptor is significantly lower than that of risperidone. Both drugs show negligible affinity for muscarinic M₁ receptors, suggesting a low potential for anticholinergic side effects.[2] Risperidone also demonstrates a notable affinity for α₁ and H₁ receptors, which is higher than that of this compound for the H₁ receptor.[1][2]
Signaling Pathway Diagrams
The therapeutic and side effects of these antipsychotics are mediated through their interaction with specific G protein-coupled receptors (GPCRs), which triggers intracellular signaling cascades. The primary targets, the dopamine D₂ and serotonin 5-HT₂A receptors, are illustrated below.
The D₂ receptor is coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced Protein Kinase A (PKA) activity.[5][6] Both this compound and risperidone act as antagonists at this receptor, blocking the effects of dopamine.
The 5-HT₂A receptor is coupled to Gαq/11 proteins.[7] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), modulating various cellular functions.[8] Risperidone's potent blockade of this receptor is a key feature of its pharmacology.
Experimental Protocols
The receptor binding affinities (Ki values) presented in this guide are typically determined using in vitro radioligand binding assays.
Objective: To determine the affinity of a test compound (e.g., this compound or risperidone) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Homogenized tissue preparations from specific brain regions (e.g., rat striatum for D₂ receptors) or cell lines recombinantly expressing the human receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂A receptors).
-
Test Compounds: this compound, risperidone, and a reference compound for defining non-specific binding.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) with appropriate pH and ionic strength to maintain receptor integrity and ligand binding.
-
Filtration Apparatus: A cell harvester to rapidly separate receptor-bound radioligand from the free radioligand by vacuum filtration.
-
Filters: Glass fiber filters (e.g., GF/C) that trap the receptor membranes but allow the free radioligand to pass through.
-
Scintillation Counter: An instrument to quantify the radioactivity trapped on the filters.
Procedure (Competition Binding Assay):
-
Preparation: A constant concentration of the receptor preparation and a constant concentration of the radioligand are prepared in the assay buffer. A series of dilutions of the unlabeled test compound (e.g., risperidone) are also prepared.
-
Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in assay tubes or microplates. Three sets of reactions are typically run:
-
Total Binding: Receptor + Radioligand + Buffer.
-
Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of an unlabeled competing drug to saturate all specific binding sites.
-
Competition: Receptor + Radioligand + increasing concentrations of the test compound.
-
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]
-
Separation: The incubation is terminated by rapid vacuum filtration. The contents of each tube are passed through a glass fiber filter. The filters are then washed multiple times with ice-cold buffer to remove any unbound radioligand.[10]
-
Quantification: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition experiment (percentage of specific binding vs. log concentration of the test compound) is plotted to generate a dose-response curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: this compound [kegg.jp]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Bromperidol and Perphenazine for Neuroscientific Research and Drug Development
This guide provides a detailed comparative analysis of bromperidol and perphenazine, two antipsychotic agents, with a focus on their pharmacological profiles and clinical characteristics. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available data to inform preclinical and clinical research.
Introduction
This compound is a typical antipsychotic of the butyrophenone class, structurally related to haloperidol.[1][2] It is primarily used in the treatment of schizophrenia and other psychotic disorders.[1] Its mechanism of action is predominantly centered on the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
Perphenazine is a typical antipsychotic belonging to the piperazinyl phenothiazine class.[3] It is considered a medium-to-high potency agent and is used for treating schizophrenia as well as severe nausea and vomiting.[3][4] Like this compound, its primary antipsychotic effect is mediated through the blockade of dopamine D2 receptors.[5] However, perphenazine also exhibits significant antagonistic activity at various other neurotransmitter receptors, which contributes to its broader pharmacological profile and side effects.[5]
Pharmacodynamics: Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotics are largely determined by their affinity for various neurotransmitter receptors. Both this compound and perphenazine are potent antagonists of the dopamine D2 receptor, which is central to their antipsychotic action.[1][6] However, their affinities for other receptors, such as serotonergic, adrenergic, histaminergic, and muscarinic receptors, differ, leading to variations in their clinical profiles.
| Receptor | This compound (Ki, nM) | Perphenazine (Ki, nM) | Associated Effects of Antagonism |
| Dopamine D2 | High Affinity (Specific values not consistently reported) | 0.14 - 0.56[7][8] | Antipsychotic efficacy, Extrapyramidal Symptoms (EPS), Hyperprolactinemia[9][10] |
| Dopamine D3 | Moderate Affinity | 0.43[7] | Potential role in antipsychotic action and cognitive function |
| Serotonin 5-HT2A | Moderate Affinity[1] | 6[7] | Potential mitigation of EPS, effects on negative symptoms and cognition[9] |
| Histamine H1 | Mild Affinity[1] | High Affinity (Specific values not consistently reported) | Sedation, Weight Gain[5][11] |
| Alpha-1 Adrenergic | Mild Affinity[1] | High Affinity[5] | Orthostatic hypotension, Dizziness, Sedation[5][12] |
| Muscarinic M1 | Mild Affinity[1] | Moderate Affinity | Anticholinergic effects (dry mouth, blurred vision, constipation)[10] |
Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and may vary between studies.
Signaling Pathways
The primary mechanism of action for both drugs involves the blockade of the Dopamine D2 receptor, a G protein-coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade typically initiated by dopamine. Key side effects are mediated by the antagonism of other receptors.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Caption: Receptor Antagonism and Associated Side Effects.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic properties determine the dose, dosing frequency, and potential for drug-drug interactions.
| Parameter | This compound | Perphenazine |
| Bioavailability (Oral) | Data not consistently reported. | ~40%[3] |
| Time to Peak Plasma | Data not consistently reported. | Data not consistently reported. |
| Half-life | Relatively long, allowing for once-daily dosing.[1] | 8-12 hours (can range up to 20 hours).[3] |
| Metabolism | Hepatic.[1] | Extensively hepatic (sulfoxidation, hydroxylation, dealkylation, glucuronidation).[3] |
| Protein Binding | Data not consistently reported. | Data not consistently reported. |
Clinical Efficacy and Safety Profile
Direct comparative clinical trials provide the most robust data for evaluating the relative performance of two drugs.
Comparative Efficacy
A double-blind clinical trial involving 40 hospitalized patients with schizophrenia directly compared this compound and perphenazine over 30 days.[13] The study found that both drugs were potent and well-tolerated antipsychotics.[13] However, a stronger efficacy and an earlier onset of action were observed with this compound.[13][14] The mean therapeutically effective daily doses were established at approximately 6 mg for this compound and 20 mg for perphenazine.[13]
Safety and Tolerability
Both medications are associated with a range of side effects, primarily stemming from their receptor binding profiles.
| Side Effect Category | This compound | Perphenazine |
| Extrapyramidal Symptoms (EPS) | Frequent, similar in severity to other high-potency typicals.[13][15] | Frequent, similar in severity to other high-potency typicals.[3][13] |
| Sedation | Can cause temporary fatigue.[10][13] | Common, linked to H1 antagonism.[4][5] |
| Weight Gain | Can occur.[10] | Common, linked to H1 antagonism.[4][5] |
| Anticholinergic Effects | Can occur (e.g., dry mouth, constipation).[10] | Can occur (e.g., dry mouth, constipation).[5] |
| Orthostatic Hypotension | Can occur.[10] | Can occur, linked to alpha-1 antagonism.[5] |
| Hyperprolactinemia | Can occur, due to D2 blockade.[10] | Can occur, due to D2 blockade. |
The aforementioned double-blind study noted that both substances caused autonomic and extrapyramidal side effects of similar severity at the doses used.[13]
Experimental Protocols
Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity of a compound for specific receptors.
-
Preparation of Membranes: Tissue (e.g., rodent brain striatum for D2 receptors) or cultured cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or perphenazine).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.
Comparative Clinical Trial Design (Workflow)
The following diagram illustrates a typical workflow for a double-blind, randomized controlled trial comparing two antipsychotic drugs.
Caption: Workflow for a Comparative Clinical Trial.
Conclusion
Both this compound and perphenazine are effective typical antipsychotics whose primary mechanism of action is the antagonism of dopamine D2 receptors.
-
This compound appears to be a highly potent antipsychotic, with some clinical evidence suggesting a faster onset of action and slightly greater efficacy compared to perphenazine at therapeutically equivalent doses.[15] Its side effect profile is characteristic of high-potency typical antipsychotics, with a notable incidence of extrapyramidal symptoms.[13]
-
Perphenazine is also a potent antipsychotic but has a broader receptor binding profile, with significant affinity for histaminic H1 and alpha-1 adrenergic receptors.[5][7] This contributes to a higher likelihood of side effects such as sedation, weight gain, and orthostatic hypotension compared to more selective D2 antagonists.[5]
For drug development professionals, the choice between these agents in a comparative study or as a reference compound would depend on the specific research question. This compound may serve as a useful comparator for novel compounds aiming for high D2 potency with minimal activity at other receptors. Perphenazine, with its more complex pharmacology, could be a relevant comparator for assessing the potential benefits or drawbacks of a multi-receptor binding profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Haldol vs. Perphenazine for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 5. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 6. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. Antipsychotic drug-induced weight gain mediated by histamine H1 receptor-linked activation of hypothalamic AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. Double-blind comparison of this compound and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects and side-effects of this compound in comparison with other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Bromperidol vs. Haloperidol in the Butyrophenone Arena
For researchers, scientists, and drug development professionals, a comprehensive understanding of the comparative pharmacology and clinical efficacy of antipsychotic agents is paramount. This guide provides a detailed head-to-head comparison of bromperidol and its close structural analog, haloperidol, both prominent members of the butyrophenone class of antipsychotics.
This report synthesizes preclinical and clinical data to offer an objective comparison of their receptor binding profiles, clinical efficacy in treating psychosis, and their associated side effect profiles, particularly extrapyramidal symptoms. Detailed experimental protocols for key assays are also provided to support further research and development.
At the Receptor Level: A Quantitative Look at Binding Affinities
The antipsychotic effects and side effect profiles of butyrophenones are largely dictated by their interactions with various neurotransmitter receptors in the central nervous system. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and haloperidol for key dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | ||
| D2 | 3.7 | 0.89 |
| D3 | - | 4.6 |
| D4 | - | 10 |
| Serotonin Receptors | ||
| 5-HT1A | - | 3600 |
| 5-HT2A | 26 | 120 |
| 5-HT2C | - | 4700 |
| Adrenergic Receptors | ||
| α1 | 100 | - |
| Histamine Receptors | ||
| H1 | 700 | - |
| Muscarinic Receptors | ||
| M4 | 1700 | - |
Clinical Efficacy: A Comparative Analysis in Psychotic Disorders
Multiple double-blind, head-to-head clinical trials have been conducted to compare the antipsychotic efficacy of this compound and haloperidol, primarily in patients with schizophrenia and other psychotic disorders. While many of these studies are older, they provide valuable insights into the relative therapeutic effects of these two compounds.
A consistent finding across several studies is that both this compound and haloperidol are highly effective in treating psychotic syndromes, particularly the positive symptoms of schizophrenia.[3] In general, patients have been reported to react equally well to both drugs, showing marked improvement in most scored psychiatric elements.[4]
Some studies have suggested a potential superiority of this compound in terms of a faster onset of action.[3] One clinical evaluation noted an improvement in the energy score for patients treated with this compound after two weeks, a disinhibiting effect not observed with haloperidol.[4] However, a Cochrane review of depot formulations found that patients receiving fluphenazine decanoate and haloperidol decanoate had fewer relapses than those given this compound decanoate.[5]
The following table summarizes the qualitative findings from comparative clinical trials. Unfortunately, specific quantitative data from rating scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS) were not consistently reported in the available literature in a format suitable for direct numerical comparison.
| Efficacy Parameter | This compound vs. Haloperidol |
| Overall Antipsychotic Efficacy | Generally comparable efficacy in treating positive symptoms of psychosis.[3][4] |
| Onset of Action | Some evidence suggests a faster onset of action for this compound.[3][6] |
| Effect on Negative/Affective Symptoms | This compound may have an activating or disinhibiting effect.[4][6] |
| Relapse Prevention (Depot Formulation) | Haloperidol decanoate may be more effective in preventing relapse than this compound decanoate.[5] |
Side Effect Profile: The Extrapyramidal Challenge
A critical differentiator among antipsychotics, particularly typical antipsychotics like the butyrophenones, is their propensity to cause extrapyramidal symptoms (EPS). These movement-related side effects are a significant concern in patient management and adherence.
Head-to-head comparisons of this compound and haloperidol indicate that both drugs induce extrapyramidal side effects with similar frequency and severity.[6] The most frequently reported side effects for both drugs include tremor, parkinsonism, and akathisia.[4]
The table below provides a qualitative comparison of the extrapyramidal side effect profiles of this compound and haloperidol based on findings from clinical trials. The assessment of these side effects in the cited studies often utilized scales such as the Simpson-Angus Scale (SAS) for parkinsonism and the Barnes Akathisia Rating Scale (BARS).
| Extrapyramidal Symptom | This compound vs. Haloperidol |
| Overall Incidence of EPS | Similar frequency and severity reported for both drugs.[6] |
| Parkinsonism (e.g., tremor, rigidity) | Both drugs are associated with parkinsonian symptoms.[4] |
| Akathisia (restlessness) | A common side effect for both medications.[4] |
| Dystonia (muscle spasms) | Both drugs carry a risk of acute dystonic reactions. |
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed methodologies are crucial. Below are representative protocols for key in vitro and clinical assessment techniques.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol).
-
Test compounds (e.g., this compound, haloperidol) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation Setup: In test tubes or a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or the non-specific binding control. The total assay volume is brought to a final volume with assay buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of an unlabeled antagonist) from the total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Experimental Workflow:
Clinical Assessment of Extrapyramidal Symptoms
The Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS) are commonly used clinical instruments to quantify the severity of drug-induced movement disorders.
Simpson-Angus Scale (SAS) Methodology: The SAS is a 10-item rating scale used to assess parkinsonian symptoms. Each item is rated on a 5-point scale (0 = absent, 4 = severe). The total score is the sum of the individual item scores. The items assessed include:
-
Gait
-
Arm dropping
-
Shoulder shaking
-
Elbow rigidity
-
Wrist rigidity
-
Leg pendulousness
-
Head dropping
-
Glabella tap
-
Tremor
-
Salivation
Barnes Akathisia Rating Scale (BARS) Methodology: The BARS is a rating scale used to measure the severity of drug-induced akathisia. It consists of three items:
-
Objective Akathisia: Rated on a 4-point scale based on the observation of restless movements.
-
Subjective Akathisia: Rated on a 4-point scale based on the patient's self-report of inner restlessness.
-
Global Clinical Assessment of Akathisia: A single rating on a 6-point scale that combines the objective and subjective findings.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and haloperidol is antagonism of the dopamine D2 receptor. This blockade in the mesolimbic pathway is thought to be responsible for their antipsychotic effects. However, their interaction with other receptors contributes to their overall pharmacological profile and side effects.
References
- 1. 16709 [pdspdb.unc.edu]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Haloperidol versus first‐generation antipsychotics for the treatment of schizophrenia and other psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor binding assay [bio-protocol.org]
Validating a Novel Animal Model for Psychosis Research with Bromperidol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for psychiatric disorders, such as schizophrenia, is critically dependent on the use of well-validated animal models that recapitulate key aspects of the human condition. This guide provides a comparative framework for validating a new animal model of psychosis using the typical antipsychotic agent, bromperidol. By objectively comparing the behavioral and neurochemical responses of the novel model to established paradigms, researchers can ascertain its predictive validity for screening new antipsychotic drugs.
Introduction to this compound and Animal Model Validation
This compound is a high-potency butyrophenone antipsychotic, closely related to haloperidol. Its primary mechanism of action involves the potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1] An overactivity of this dopaminergic pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] this compound also exhibits some affinity for serotonin (5-HT2) receptors, which may contribute to its effects on negative and cognitive symptoms.[1][2]
The validation of a new animal model for schizophrenia is a crucial process that establishes its relevance to the human disorder. This process typically involves assessing three types of validity:
-
Face Validity: The model should exhibit symptoms analogous to those seen in patients (e.g., social withdrawal, cognitive deficits).
-
Construct Validity: The model should be based on a neurobiological mechanism thought to underlie the disorder in humans (e.g., genetic predisposition, neurodevelopmental insults).
-
Predictive Validity: The model should respond to treatments that are effective in humans. For instance, a valid animal model of psychosis should show a reduction in psychosis-like behaviors when treated with established antipsychotic drugs like this compound.
This guide will focus on establishing the predictive validity of a hypothetical new animal model using this compound as the reference compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to assess the predictive validity of a new animal model by evaluating the effects of this compound on psychosis-like behaviors.
Amphetamine-Induced Hyperlocomotion
This test is a widely used pharmacological model to screen for antipsychotic drug activity. Amphetamine induces an increase in locomotor activity by promoting dopamine release in the striatum. Effective antipsychotics, like this compound, are expected to attenuate this hyperactivity.
-
Animals: Adult rodents (e.g., mice or rats) from the novel animal model line and wild-type controls.
-
Apparatus: Open-field arenas equipped with automated infrared beam systems to track locomotor activity.
-
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg, intraperitoneally) or vehicle (e.g., saline with a drop of Tween 80) to different groups of animals from both the novel model and wild-type lines.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, intraperitoneally) or saline to all animals.
-
Immediately place the animals in the open-field arenas and record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60-90 minutes.
-
-
Data Analysis: Compare the locomotor activity between the different treatment groups using statistical methods such as two-way ANOVA.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. A weaker auditory stimulus (prepulse) presented shortly before a startlingly loud noise (pulse) normally inhibits the startle response. This inhibition is disrupted in some animal models of psychosis, and effective antipsychotics can restore it.
-
Animals: Adult rodents from the novel animal model line and wild-type controls.
-
Apparatus: Startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimatize animals to the testing chambers for a brief period (e.g., 5 minutes) with background white noise.
-
Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle to different groups of animals.
-
After the pre-treatment period, subject the animals to a series of trials, including:
-
Pulse-alone trials (e.g., 120 dB burst of white noise).
-
Prepulse-pulse trials (e.g., a 75-85 dB prepulse followed by the 120 dB pulse at a specific interval, such as 100 ms).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis: Calculate the percentage of prepulse inhibition for each animal (%PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100). Compare the %PPI between the different groups using appropriate statistical tests.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments, comparing the performance of the novel animal model with wild-type controls following treatment with this compound.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Animal Group | Treatment | Amphetamine | Total Distance Traveled (cm) ± SEM |
| Wild-Type | Vehicle | No | 1500 ± 120 |
| Wild-Type | Vehicle | Yes | 4500 ± 350 |
| Wild-Type | This compound (0.5 mg/kg) | Yes | 2200 ± 210 |
| Novel Model | Vehicle | No | 1600 ± 130 |
| Novel Model | Vehicle | Yes | 6200 ± 480 |
| Novel Model | This compound (0.5 mg/kg) | Yes | 2500 ± 240 |
Table 2: Effect of this compound on Prepulse Inhibition (PPI) Deficits
| Animal Group | Treatment | % Prepulse Inhibition (PPI) ± SEM |
| Wild-Type | Vehicle | 65 ± 5 |
| Wild-Type | This compound (0.5 mg/kg) | 68 ± 6 |
| Novel Model | Vehicle | 35 ± 4 |
| Novel Model | This compound (0.5 mg/kg) | 62 ± 5 |
Signaling Pathway
This compound exerts its primary therapeutic effect by blocking dopamine D2 receptors. The following diagram illustrates the dopaminergic signaling pathway and the point of intervention for this compound.
Conclusion
This guide outlines a systematic approach to validating a novel animal model of psychosis using this compound as a reference antipsychotic. The presented experimental protocols for amphetamine-induced hyperlocomotion and prepulse inhibition, along with the structured data tables and signaling pathway diagram, provide a comprehensive framework for researchers. Positive results from these validation studies, where this compound normalizes the aberrant behaviors in the new animal model, would establish its predictive validity and support its use in the discovery and development of novel antipsychotic therapies.
References
- 1. Effects of bromocriptine and haloperidol on prepulse inhibition of the acoustic startle response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bromocriptine and haloperidol on prepulse inhibition: comparison of the acoustic startle eyeblink response and the N1/P2 auditory-evoked response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bromperidol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Bromperidol, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, powder-free gloves. Double gloving is recommended. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles. |
| Respiratory | Respirator | An N95 or higher-rated respirator should be used, especially when handling powders or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe shoes | Substantial, closed-toe shoes should be worn in the laboratory at all times. |
Hazard and Toxicity Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is crucial to handle the compound with care due to its pharmacological activity and potential hazards. The following table summarizes available toxicity data.
| Data Point | Value | Species |
| Acute Oral Toxicity | Harmful if swallowed[1] | N/A |
| Primary Irritant Effect | No irritant effect on skin or eyes[1] | N/A |
| Sensitization | No sensitizing effects known[1] | N/A |
Operational Plan for Handling this compound
A clear, step-by-step operational plan is critical for minimizing risk during the handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
